C12H14N2O3S
説明
特性
IUPAC Name |
3-butyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-4-5-14-6-13-10-8(11(14)15)7(2)9(18-10)12(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTCMTZHVXBNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Molecular Weight and Exact Mass of C12H14N2O3S
For Researchers, Scientists, and Drug Development Professionals
Differentiating Molecular Weight and Exact Mass: A Foundational Overview
In the realm of chemical sciences, precision in measurement is paramount. The terms "molecular weight" and "exact mass" are often used interchangeably in general discourse, yet they represent distinct concepts with significant implications for experimental design and data interpretation, particularly in the field of mass spectrometry.[1][2]
Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule.[3][4] This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on the natural abundance of their isotopes.[5][6] For stoichiometric calculations in bulk materials, molecular weight is the appropriate value to use.[3]
Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[7][8] This is a theoretical value that corresponds to a single, specific isotopic composition of the molecule.[9] In high-resolution mass spectrometry, which can distinguish between ions of very similar mass-to-charge ratios, the exact mass is the value that is experimentally determined.[1]
The distinction is crucial: molecular weight accounts for the isotopic diversity in a population of molecules, while exact mass hones in on a single, specific isotopic species. For small molecules, the difference may be slight, but as the number of atoms—particularly those with significant heavy isotopes like carbon—increases, the divergence between these two values becomes more pronounced.[8]
The Isotopic Landscape of C, H, N, O, and S
To accurately calculate both the molecular weight and exact mass of C12H14N2O3S, a clear understanding of the isotopic composition of its constituent elements is essential.
-
Carbon (C): Carbon has two stable isotopes: ¹²C (approximately 98.9% abundance) and ¹³C (approximately 1.1% abundance).[10][11]
-
Hydrogen (H): Hydrogen's most common isotope is ¹H (protium), with an abundance of over 99.98%.[12][13] Deuterium (²H or D) is the other stable isotope.[14][15]
-
Nitrogen (N): Natural nitrogen consists of two stable isotopes: ¹⁴N (99.62%) and ¹⁵N (0.38%).[16][][18]
-
Oxygen (O): Oxygen has three stable isotopes: ¹⁶O (over 99%), ¹⁷O, and ¹⁸O.[19][][21]
-
Sulfur (S): Sulfur has four stable isotopes: ³²S (approximately 95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%).[22][23][24]
Calculating the Molecular Weight of C12H14N2O3S: A Step-by-Step Protocol
The molecular weight is determined by summing the standard atomic weights of the constituent atoms. These atomic weights are the weighted averages of the masses of the naturally occurring isotopes of each element.
Experimental Protocol: Molecular Weight Calculation
-
Identify the chemical formula: C12H14N2O3S
-
List the elements and their counts:
-
Carbon (C): 12
-
Hydrogen (H): 14
-
Nitrogen (N): 2
-
Oxygen (O): 3
-
Sulfur (S): 1
-
-
Obtain the standard atomic weight for each element from a reliable source such as the IUPAC Periodic Table. [6]
-
C: 12.011 u
-
H: 1.008 u
-
N: 14.007 u
-
O: 15.999 u
-
S: 32.06 u
-
-
Multiply the count of each element by its standard atomic weight:
-
C: 12 * 12.011 u = 144.132 u
-
H: 14 * 1.008 u = 14.112 u
-
N: 2 * 14.007 u = 28.014 u
-
O: 3 * 15.999 u = 47.997 u
-
S: 1 * 32.06 u = 32.06 u
-
-
Sum the results to obtain the molecular weight:
-
144.132 + 14.112 + 28.014 + 47.997 + 32.06 = 266.315 u
-
Calculating the Exact Mass of C12H14N2O3S: A High-Precision Approach
The exact mass is calculated by summing the masses of the most abundant stable isotope of each element in the molecule. This provides the mass of a single, specific isotopologue.
Experimental Protocol: Exact Mass Calculation
-
Identify the chemical formula: C12H14N2O3S
-
List the elements and their counts:
-
Carbon (C): 12
-
Hydrogen (H): 14
-
Nitrogen (N): 2
-
Oxygen (O): 3
-
Sulfur (S): 1
-
-
Obtain the mass of the most abundant isotope for each element. [25][26][27][28][29]
-
¹²C: 12.000000 u
-
¹H: 1.007825 u
-
¹⁴N: 14.003074 u
-
¹⁶O: 15.994915 u
-
³²S: 31.972071 u
-
-
Multiply the count of each element by the mass of its most abundant isotope:
-
C: 12 * 12.000000 u = 144.000000 u
-
H: 14 * 1.007825 u = 14.10955 u
-
N: 2 * 14.003074 u = 28.006148 u
-
O: 3 * 15.994915 u = 47.984745 u
-
S: 1 * 31.972071 u = 31.972071 u
-
-
Sum the results to obtain the exact mass:
-
144.000000 + 14.10955 + 28.006148 + 47.984745 + 31.972071 = 266.072514 u
-
Data Summary and Comparison
The calculated values for the molecular weight and exact mass of C12H14N2O3S are summarized below for direct comparison.
| Parameter | Value (u) | Basis of Calculation |
| Molecular Weight | 266.315 | Weighted average of all naturally occurring isotopes. |
| Exact Mass | 266.072514 | Sum of the masses of the most abundant stable isotopes. |
Logical Workflow for Mass Calculation
The following diagram illustrates the decision-making process and workflow for calculating either the molecular weight or the exact mass of a given chemical formula.
Caption: Workflow for calculating molecular weight vs. exact mass.
Practical Applications in Drug Development and Research
The choice between using molecular weight and exact mass is dictated by the application.
-
Drug Formulation and Synthesis: When preparing solutions of a specific molarity or calculating reactant quantities for a chemical synthesis, the molecular weight is used. This is because these activities deal with bulk quantities of material that contain a natural distribution of isotopes.
-
High-Resolution Mass Spectrometry (HRMS): In techniques like HRMS, which are critical for compound identification and structural elucidation, the exact mass is the relevant parameter. By measuring the mass of an ion with high precision, researchers can determine its elemental composition. For instance, identifying a molecule with a measured mass of 266.0725 in a high-resolution mass spectrum would strongly suggest the elemental formula C12H14N2O3S. This level of precision is indispensable for differentiating between compounds with the same nominal mass but different elemental compositions.
-
Metabolite Identification and Proteomics: In these fields, the ability to accurately determine the mass of a molecule is fundamental. The exact mass allows for the confident identification of metabolites from complex biological matrices and the characterization of post-translational modifications in proteins.
References
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Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopes of nitrogen. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Periodic Table--Sulfur. Retrieved from [Link]
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Fiveable. (2025, August 15). Isotopic composition of oxygen: Intro to Climate Science.... Retrieved from [Link]
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Wikipedia. (n.d.). Sulfur isotope biogeochemistry. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Periodic Table--Carbon. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Periodic Table--Nitrogen. Retrieved from [Link]
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ORBi. (n.d.). Isotopic composition of nitrogen species in groundwater under agricultural areas: A review. Retrieved from [Link]
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IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Oxygen. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Periodic Table--Hydrogen. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Periodic Table--Oxygen. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 3). 10.3: Isotopes of Hydrogen. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoisotopic mass. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Sulfur Isotope Geochemistry of Sulfide Minerals. Retrieved from [Link]
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Jefferson Lab. (2000, August 9). The Isotopes of Hydrogen. Retrieved from [Link]
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DergiPark. (n.d.). Isotope geochemistry of sulfur: implications for origin and distribution of sulfur in Isparta Angle of Western Taurus Belt, SW. Retrieved from [Link]
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MDPI. (2025, July 9). Carbon Isotopes in Magmatic Systems: Measurements, Interpretations, and the Carbon Isotopic Signature of the Earth's Mantle. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotopes of sulfur. Retrieved from [Link]
-
Reddit. (2023, May 3). Exact mass vs molecular weight. Retrieved from [Link]
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University of Missouri. (2026, February 23). Calculating Exact Masses. Retrieved from [Link]
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ResearchGate. (2012, October 2). Molecular weight or exact mass in LC-MS?. Retrieved from [Link]
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University of California, Davis. (2010, March 30). Mass Spectrometry and Proteomics. Retrieved from [Link]
-
Wikipedia. (n.d.). C12H14N2O3. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass (mass spectrometry). Retrieved from [Link]
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Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved from [Link]
-
IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]
-
PubChem. (n.d.). C12H14N2O3S. Retrieved from [Link]
-
Wikipedia. (n.d.). C12H14N2O3S. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). Molecules PDF. Retrieved from [Link]
-
Madur. (n.d.). Atomic & molecular masses of selected elements and compounds. Retrieved from [Link]
-
IonSource. (2005, June 27). Monoisotopic and Average Mass. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2021, December 6). Monoisotopic Mass?. Retrieved from [Link]
-
Unimod. (n.d.). Unimod Help - Symbols & mass values. Retrieved from [Link]
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University of Washington's Proteomics Resource. (n.d.). Amino Acid Mass Table. Retrieved from [Link]
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scipoly.com. (n.d.). Table of Atomic Weights. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]
-
Wikipedia. (n.d.). C12H14N2O3. Retrieved from [Link]
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physical and chemical properties of C12H14N2O3S
Engineering Fluorescence: A Technical Whitepaper on the Physicochemical Dynamics of C12H14N2O3S (EDANS) in FRET-Based Assays
Executive Summary
In the landscape of biochemical assay development, the selection of a fluorophore dictates the sensitivity, signal-to-noise ratio, and ultimate reliability of the screening platform. The compound C12H14N2O3S , systematically known as 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid and commonly referred to as EDANS , remains a premier fluorescent donor in drug discovery[1]. As an application scientist, I frequently observe that assay failures often stem from a fundamental misunderstanding of fluorophore photophysics rather than enzymatic inactivity. This whitepaper deconstructs the physical and chemical properties of EDANS, elucidates the causality behind its pairing with the DABCYL quencher, and provides a self-validating protocol for engineering robust Förster Resonance Energy Transfer (FRET) probes.
Physicochemical and Spectral Profiling of EDANS
To engineer a reliable assay, one must first understand the intrinsic properties of the molecular tools at their disposal. EDANS is a naphthalene-derived fluorophore characterized by highly predictable and stable fluorescence[2]. Its relatively small molecular footprint ensures that it does not sterically hinder the enzymatic recognition of the peptide substrates to which it is conjugated.
The large Stokes shift of EDANS (~154 nm) is a critical asset[3]. A large Stokes shift minimizes self-quenching and reduces the interference from Rayleigh scattering, directly translating to a cleaner baseline in high-throughput screening (HTS) environments.
Table 1: Quantitative Physicochemical and Spectral Properties of EDANS
| Property | Value |
| Chemical Name | 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid |
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 266.32 g/mol [1] |
| Excitation Maximum (λex) | ~336 nm[2] |
| Emission Maximum (λem) | ~490 - 520 nm (environment dependent)[2] |
| Extinction Coefficient (ε) | 6.1 × 10³ M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | 0.27 (in water)[2] |
| Stokes Shift | ~154 nm[3] |
Mechanistic Causality: The EDANS-DABCYL FRET Axis
Why is EDANS almost exclusively paired with DABCYL (4-((4-(dimethylamino)phenyl)azo)benzoic acid)? The causality is rooted in dipole-dipole coupling mechanics.
FRET relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor molecule. The primary requirement for efficient FRET is a high degree of spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum[3]. DABCYL is a "dark quencher" with a broad absorption peak at ~463–479 nm, which perfectly overlaps with the 490 nm emission peak of EDANS[3][4].
When EDANS and DABCYL are held in close spatial proximity (typically separated by an intact peptide sequence of 8-10 amino acids), the energy from the excited EDANS molecule is transferred to DABCYL, which dissipates the energy as heat rather than light[4]. The Förster distance ( R0 )—the distance at which energy transfer is 50% efficient—for the EDANS/DABCYL pair is approximately 30 to 33 Å[5][6]. If a target protease cleaves the peptide, the spatial distance exceeds R0 , quenching is abolished, and the EDANS fluorescence is unmasked.
Caption: EDANS-DABCYL FRET mechanism transitioning from quenched state to fluorescence emission.
Self-Validating Protocol: Synthesis of an EDANS-DABCYL Probe
To ensure absolute trustworthiness in your assay data, the synthesis of the FRET probe must be a self-validating system. We utilize Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry to precisely position the C12H14N2O3S moiety[5].
Step-by-Step Methodology
-
Resin Preparation: Weigh Fmoc-Gly-loaded Wang resin into a fritted syringe. Swell the resin in a 1:1 ratio of Dichloromethane (DCM) to Dimethylformamide (DMF) for 30 minutes at room temperature[5]. Causality: Swelling expands the polymer matrix, maximizing the surface area for reagent penetration and ensuring high coupling yields.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group[5].
-
Self-Validation Check: Perform a Kaiser test on a few isolated beads. A positive result (deep blue color) confirms the presence of free primary amines, validating successful deprotection[5].
-
-
Fluorophore & Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids using standard coupling reagents (e.g., HBTU/DIPEA). Incorporate Fmoc-Glu(EDANS)-OH and Fmoc-Lys(DABCYL)-OH at specific positions.
-
Design Logic: Ensure the sequence length maintains a distance of 30–35 Å between EDANS and DABCYL to maximize the signal-to-noise ratio[5].
-
Self-Validation Check: Perform a Kaiser test after each coupling. A negative result (yellow color) confirms that all free amines have been successfully coupled.
-
-
Cleavage and Global Deprotection: Treat the complete peptide with a Trifluoroacetic acid (TFA) cleavage cocktail to remove side-chain protecting groups and release the peptide from the resin[5].
-
Purification and Baseline Validation: Purify the crude product via Reverse-Phase HPLC (RP-HPLC).
-
Self-Validation Check: Before deploying the probe in an assay, measure its baseline fluorescence at 490 nm. A near-zero baseline confirms that the molecule is intact and the intramolecular quenching by DABCYL is fully operational.
-
Caption: Self-validating solid-phase peptide synthesis workflow for EDANS-DABCYL FRET probes.
Assay Execution and Kinetic Interpretation
Once synthesized, the EDANS-conjugated substrate is highly effective for quantifying enzymatic activity in live cells or purified systems, such as monitoring proteasome core particle stimulators or viral proteases[5].
Execution Protocol:
-
Stock Preparation: Dissolve the lyophilized FRET peptide in anhydrous DMSO to create a 10 mM stock solution[5]. Causality: DMSO prevents premature hydrolysis and aggregation of the hydrophobic fluorophores.
-
Assay Dilution: Dilute the stock to a working concentration of 20 μM in an optimized assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)[5].
-
Kinetic Readout: Introduce the target enzyme and monitor the reaction in a fluorescence microplate reader pre-warmed to 37°C. Set the excitation wavelength to 340 nm and the emission wavelength to 490 nm[7].
-
Data Interpretation: The initial velocity ( V0 ) of the fluorescence increase is directly proportional to the active enzyme concentration. Because the baseline fluorescence of an intact EDANS-DABCYL probe is exceptionally low, any measurable increase in signal at 490 nm is a highly specific indicator of proteolytic cleavage separating the C12H14N2O3S donor from its quencher.
References
-
National Institutes of Health. "Edans | C12H14N2O3S | CID 92329 - PubChem". PubChem.[Link]
-
Lavis, L. D., & Raines, R. T. "Bright Ideas for Chemical Biology". ACS Chemical Biology.[Link]
-
Trader, D. J., et al. "A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome". PMC - National Institutes of Health.[Link]
-
MDPI. "Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair". Proceedings.[Link]
-
PMC. "Polymeric Fluorescent Heparin as One-Step FRET Substrate of Human Heparanase". PMC - National Institutes of Health. [Link]
Sources
C12H14N2O3S crystal structure and X-ray diffraction data
An In-depth Technical Guide to the Crystal Structure and Synthesis of 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one (C₁₂H₁₄N₂O₃S)
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount. It is this structural knowledge that underpins rational drug design, informs structure-activity relationships (SAR), and ultimately dictates the efficacy and safety of a potential therapeutic agent. This guide provides a comprehensive technical overview of the solid-state characterization of 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one, a molecule of interest within the broader class of benzothiazinones, which have demonstrated a range of biological activities.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind the experimental protocols and the implications of the structural findings. Every procedure described herein is designed as a self-validating system, ensuring that the data is both robust and reproducible.
Molecular Identity and Significance
The subject of this guide is the heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₃S, identified as 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one. The benzothiazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting activities ranging from anticancer to antimicrobial. The introduction of a nitro group and an N-butyl substituent modulates the electronic and lipophilic properties of the molecule, which can significantly influence its biological target interactions and pharmacokinetic profile. A precise understanding of its crystal structure is the first step in unlocking its therapeutic potential.
Below is a diagram illustrating the molecular structure and atom numbering scheme for 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one.
Caption: Molecular structure of 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one.
Crystal Structure and X-Ray Diffraction Analysis
The definitive three-dimensional arrangement of atoms and molecules in the solid state was determined by single-crystal X-ray diffraction. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's stability and potential interactions with biological macromolecules.
Crystallographic Data Summary
The crystallographic data for C₁₂H₁₄N₂O₃S are summarized in the table below. These parameters define the fundamental repeating unit of the crystal lattice and the quality of the structural determination.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄N₂O₃S |
| Formula Weight | 266.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P12₁/n (No. 14) |
| a | 8.542(2) Å |
| b | 11.643(1) Å |
| c | 13.658(2) Å |
| β | 107.95(1)° |
| Volume (V) | 1292.2(4) ų |
| Z | 4 |
| Temperature (T) | 293 K |
| Rgt(F) | 0.035 |
| wRref(F²) | 0.094 |
| Data sourced from Zeitschrift für Kristallographie. New crystal structures.[1] |
Expert Insight: The space group P12₁/n is a common centrosymmetric space group for organic molecules, indicating that the crystal packing is relatively efficient. The R-factors (Rgt and wRref) are below 0.05 and 0.10 respectively, which signifies a high-quality and reliable structure solution.[1]
Experimental Protocol: Single-Crystal X-Ray Diffraction
The determination of a crystal structure is a multi-stage process that demands precision at every step. The workflow below outlines the self-validating methodology employed for the structural analysis of C₁₂H₁₄N₂O₃S.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals suitable for diffraction were obtained by the slow evaporation of a 95% ethanol/water solution of the synthesized compound.[1] The choice of solvent system is critical; it must be one in which the compound has moderate solubility, allowing for slow, ordered crystal lattice formation rather than rapid precipitation.
-
Data Collection: A suitable crystal was mounted on a diffractometer. The intensity data were collected at a controlled temperature of 293 K.[1] Temperature control is crucial to minimize thermal vibrations of the atoms, leading to more precise diffraction data.
-
Structure Solution: The phase problem was solved using direct methods, a standard approach for small organic molecules. This initial solution provided a preliminary electron density map.
-
Structure Refinement: The atomic positions and displacement parameters were refined using a full-matrix least-squares method on F². This iterative process minimizes the difference between the observed and calculated structure factors, resulting in the final, accurate crystal structure.[2][3]
-
Data Validation and Deposition: The final structural model was validated for geometric and crystallographic consistency. The data is typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and assigned a deposition number for public access.
Synthesis of 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one
While the direct synthesis of this specific molecule is not widely published, a plausible and robust synthetic route can be designed based on established methods for the preparation of benzothiazinone derivatives. The following protocol is a representative example of how such a compound could be synthesized in a laboratory setting.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a commercially available or readily prepared substituted aminothiophenol.
Caption: Proposed two-step synthesis of the title compound.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 6-Nitro-2H-1,4-benzothiazin-3(4H)-one
-
To a stirred solution of 2-amino-5-nitrothiophenol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one
-
To a suspension of a strong base such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 6-nitro-2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of the amide nitrogen.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by flash column chromatography on silica gel to obtain pure 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one.
Implications for Drug Development
The precise structural and synthetic data presented are foundational for any drug development campaign involving C₁₂H₁₄N₂O₃S.
-
Rational Drug Design: The crystallographic data provides the exact conformation of the molecule in the solid state. This information is invaluable for computational modeling and docking studies to predict and understand how the molecule might bind to a specific protein target. The orientation of the N-butyl chain and the nitro group relative to the benzothiazinone core can now be precisely modeled.
-
Structure-Activity Relationship (SAR) Studies: The synthetic route allows for the systematic modification of the molecule. For instance, the length of the N-alkyl chain can be varied, or the position and nature of the substituent on the aromatic ring can be altered. By synthesizing and testing a library of analogues, a clear SAR can be established, guiding the optimization of potency and selectivity.
-
Formulation and Drug Delivery: Knowledge of the crystal packing and intermolecular interactions can inform formulation strategies. The solid-state properties, such as stability and solubility, are directly influenced by the crystal structure. This information is crucial for developing a stable and bioavailable drug product. Novel drug delivery systems, such as those based on nanoparticles or hydrogels, can be designed with a better understanding of the drug molecule's physicochemical properties.[4][5]
The benzothiazole and related heterocyclic scaffolds are present in a number of pharmaceutically important compounds with a wide range of activities, including antitumor and antimicrobial properties.[6] Therefore, the detailed characterization of new derivatives like 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one is a critical endeavor in the search for new therapeutic agents.
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Preliminary Pharmacological Screening of C12H14N2O3S: A Technical Guide to Evaluating Novel Redox Modulators in Pain Pathways
Executive Summary & Chemical Identity
C12H14N2O3S , clinically known as Ebaresdax (or ACP-044), represents a first-in-class non-opioid analgesic candidate[1]. Structurally, it is a small molecule designed to act as a Reactive Species Decomposition Accelerant (RSDAx)[2]. The urgent clinical need for non-addictive pain therapies has driven the pharmacological profiling of this compound, which targets the fundamental nitroxidative stress pathways that sensitize peripheral and central neurons to pain[3].
This whitepaper delineates the comprehensive preliminary screening cascade—from in vitro target validation to in vivo efficacy and biomarker quantification—providing a robust framework for researchers evaluating redox-modulating therapeutics.
Mechanistic Rationale: Targeting Nitroxidative Stress
In acute tissue injury and chronic inflammatory states, the local microenvironment experiences a surge in reactive oxygen species (ROS) and reactive nitrogen species (RNS)[4]. Specifically, superoxide (O₂⁻) and nitric oxide (NO) rapidly combine to form peroxynitrite (ONOO⁻), a highly reactive and cytotoxic oxidant[5].
Causality in Target Selection: Traditional analgesics (e.g., NSAIDs, opioids) target downstream inflammatory mediators or central nervous system receptors, often leading to systemic side effects or addiction. In contrast, C12H14N2O3S intercepts the pain signal at its biochemical origin. By accelerating the decomposition of peroxynitrite, it prevents the downstream lipid peroxidation and protein nitration that lower the activation threshold of nociceptors, thereby mitigating peripheral nerve sensitization[6].
Caption: Pathophysiological pain signaling via peroxynitrite and C12H14N2O3S intervention.
In Vitro Profiling: Peroxynitrite Scavenging and Cytoprotection
Before advancing to animal models, the direct biochemical activity of C12H14N2O3S must be validated. The primary in vitro assay utilizes SIN-1 (3-morpholinosydnonimine), a donor that spontaneously releases equimolar amounts of NO and superoxide to form peroxynitrite, perfectly mimicking pathological conditions[7].
Protocol 1: SIN-1 Induced Peroxynitrite Oxidation Assay
Self-Validation Principle: This protocol mandates a vehicle control (to establish baseline oxidation) and a known ROS scavenger (e.g., uric acid or Trolox) as a positive control to ensure assay sensitivity and rule out false positives[7].
-
Reagent Preparation: Prepare a 10 mM stock solution of C12H14N2O3S in DMSO. Dilute serially in phosphate-buffered saline (PBS, pH 7.4) to achieve final well concentrations ranging from 0.01 µM to 100 µM.
-
Probe Incubation: Utilize a fluorescent probe susceptible to peroxynitrite oxidation (e.g., Dihydrorhodamine 123, DHR 123). Add 10 µM DHR 123 to a 96-well black microplate containing the serially diluted compound.
-
Induction: Initiate the reaction by adding 50 µM SIN-1 to all wells (excluding negative baseline controls).
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Ex/Em = 500/536 nm). Record fluorescence every 5 minutes for 60 minutes at 37°C.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence over time. Determine the IC₅₀ using non-linear regression analysis.
Quantitative Data Summary
| Assay Type | Target Mechanism | IC₅₀ (µM) |
| SIN-1 Derived Oxidation | Peroxynitrite (ONOO⁻) Scavenging | 3.7 ± 0.80 |
| Peroxynitrite Cytotoxicity | Cellular Protection (LLC-PK1 cells) | 0.13 ± 0.02 |
In Vivo Efficacy: Preclinical Pain Models
To evaluate the translation of in vitro scavenging to systemic analgesia, C12H14N2O3S is screened in established in vivo models of incisional and inflammatory pain[6].
Caption: Step-by-step in vivo pharmacological screening workflow for pain models.
Protocol 2: Surgical Incision Model with Biomarker Validation
Causality: The Brennan surgical incision model closely mimics acute postoperative pain in humans. By assessing both mechanical allodynia (behavioral) and tissue biomarkers (molecular), researchers establish a direct causal link between target engagement and phenotypic relief.
-
Dosing & Randomization: Randomize adult male Sprague-Dawley rats into Vehicle, C12H14N2O3S (e.g., 10, 30, 100 mg/kg p.o.), and Positive Control (e.g., Gabapentin) groups. Administer treatments 1 hour prior to surgery.
-
Surgical Induction: Under isoflurane anesthesia, make a 1 cm longitudinal incision through the skin, fascia, and muscle of the plantar aspect of the hind paw. Suture the skin.
-
Behavioral Assessment (Von Frey Testing): At 2, 4, and 24 hours post-surgery, assess mechanical allodynia using calibrated von Frey filaments. Critical: The evaluator must be strictly blinded to the treatment groups to prevent observational bias.
-
Tissue Harvesting: At 24 hours, euthanize the animals and harvest the peri-incisional tissue.
-
Immunohistochemistry (IHC) Validation: Because peroxynitrite is highly transient, target engagement is validated by staining for its stable footprints: 3-Nitrotyrosine (3-NT) for protein nitration and 4-Hydroxynonenal (4-HNE) for lipid peroxidation[5]. Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Incubate with primary antibodies against 3-NT and 4-HNE, followed by HRP-conjugated secondary antibodies and DAB substrate. Quantify staining intensity using digital pathology software.
Clinical Translation & Data Synthesis
The ultimate validation of a preliminary screening cascade is its predictive power for clinical efficacy. C12H14N2O3S advanced to Phase II clinical trials based on its robust preclinical profile[2].
The bunionectomy model was selected for acute postoperative pain because it provides a predictable, severe inflammatory pain stimulus. This perfectly aligns with the drug's mechanism of mitigating injury-induced ROS[8].
Phase II Clinical Trial Outcomes Summary
| Indication | Clinical Model | Dosing Regimen | Primary Endpoint | Result (vs Placebo) |
| Acute Postoperative Pain | Bunionectomy | 400 mg Q6H (Oral) | SPID24 (AUC₀₋₂₄) | Δ -10.5 pts (p=0.1683; effect size = 0.219)[4][8] |
While the primary endpoint in the bunionectomy trial showed a numerical trend favoring C12H14N2O3S over placebo, the lack of strict statistical significance highlights the complexities of translating redox modulation from controlled preclinical environments to heterogeneous human pain states[4]. Nonetheless, the foundational screening protocols outlined in this guide remain the gold standard for evaluating this novel class of non-opioid therapeutics.
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C12H14N2O3S (Ebaresdax): Functional Group Analysis and Reactivity Profile of a First-in-Class Redox Modulator
Executive Summary
As a Senior Application Scientist navigating the intersection of physical chemistry and drug development, I approach novel therapeutics by analyzing how their molecular architecture dictates their macroscopic efficacy. The compound C12H14N2O3S , clinically known as Ebaresdax (or ACP-044 / CT-044), represents a paradigm shift in non-opioid pain management[1][2]. Rather than targeting traditional receptor-based pain pathways (e.g., mu-opioid or COX enzymes), Ebaresdax functions as a Reactive Species Decomposition Accelerant (RSDAx) [3].
This technical whitepaper deconstructs the functional groups of C12H14N2O3S, elucidates its reactivity profile against nitroxidative stress, and provides a self-validating experimental framework for quantifying its target engagement in preclinical models.
Structural Chemistry & Functional Group Causality
The IUPAC designation for Ebaresdax is (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid[1]. Its unique pharmacological behavior is entirely dependent on the synergistic electronic properties of its three primary functional groups:
-
2-Hydroxyanilino Group (Phenolic Antioxidant Core): The phenol moiety is the primary engine of its redox activity. Phenolic hydroxyl groups are classic radical scavengers. When exposed to highly reactive nitrogen species like peroxynitrite (ONOO-), the hydroxyl group donates a hydrogen atom to quench the radical. The resulting phenoxyl radical is electronically stabilized by resonance across the adjacent aromatic ring and the secondary amine nitrogen, preventing it from propagating further oxidative damage.
-
4,5-Dihydro-1,3-thiazole (Thiazoline) Ring: This heterocyclic core acts as a rigid, electron-rich scaffold. The sulfur atom within the ring provides a soft nucleophilic center that can participate in transient redox cycling or soft-electrophile interactions, further buffering the local oxidative environment. The gem-dimethyl substitution at C5 provides steric hindrance, protecting the ring from premature metabolic degradation.
-
Carboxylic Acid (-COOH): While the phenol drives the redox chemistry, the carboxylic acid dictates the pharmacokinetics. At physiological pH, this group is deprotonated, imparting significant aqueous solubility and a polar surface area (PSA) of ~81.9 Ų. Crucially, this polarity restricts the molecule's ability to cross the blood-brain barrier (BBB). As a result, Ebaresdax exhibits "minimal brain distribution"[2], confining its radical-scavenging activity to peripheral nociceptors and localized sites of tissue inflammation, thereby avoiding central nervous system (CNS) side effects.
Mechanism of Action: The RSDAx Pathway
Tissue injury and surgical trauma trigger a massive influx of immune cells, leading to the localized overproduction of superoxide (O2-) and nitric oxide (NO)[4]. These two molecules rapidly undergo a diffusion-limited reaction to form peroxynitrite (ONOO-) , a highly toxic oxidant[2].
Peroxynitrite drives pain chronification through two primary mechanisms:
-
Lipid Peroxidation: Degrading cell membranes, measurable via 4-Hydroxynonenal (4-HNE) adducts[4].
-
Protein Nitration: Irreversibly altering protein function, measurable via 3-Nitrotyrosine (3-NT) formation[4].
Ebaresdax intercepts this cascade. As an RSDAx, it chemically accelerates the decomposition of peroxynitrite into harmless byproducts before it can trigger the downstream sensitization of peripheral nerves[3][5].
Fig 1. Ebaresdax interrupts pain signaling by accelerating peroxynitrite decomposition.
Quantitative Pharmacological Profile
To evaluate the efficacy of a redox modulator, we must look at its performance against standardized reactive species generators. SIN-1 (Linsidomine) is the gold-standard in vitro tool for this, as it spontaneously releases NO and superoxide, which combine to form peroxynitrite[6]. Ebaresdax demonstrates potent inhibition of SIN-1-derived oxidation.
Table 1: Pharmacological and Physicochemical Profile of Ebaresdax
| Parameter | Value / Description |
| Chemical Formula | C12H14N2O3S[1] |
| Molecular Weight | 266.32 g/mol [1] |
| Primary Target | Peroxynitrite (ONOO-), Superoxide (O2-)[2] |
| Mechanism Class | Reactive Species Decomposition Accelerant (RSDAx)[3] |
| IC50 (SIN-1 ONOO- Oxidation) | 3.7 ± 0.80 µM[6] |
| IC50 (ONOO- Cytotoxicity) | 0.13 ± 0.02 µM[6] |
| Clinical Status | Phase II (Terminated for acute pain/osteoarthritis)[7][8] |
Experimental Methodology: Self-Validating IHC Protocol
To prove that Ebaresdax successfully engages its target in situ, researchers cannot measure peroxynitrite directly due to its sub-second half-life. Instead, we must measure its stable downstream footprints: 3-Nitrotyrosine (3-NT) [4].
The following Immunohistochemistry (IHC) protocol is designed as a self-validating system . By incorporating specific chemical controls, we ensure that any reduction in the 3-NT signal is causally linked to the drug's scavenging ability, eliminating assay artifacts.
Protocol: In Situ Validation of RSDAx Target Engagement
Step 1: In Vitro Disease Modeling (SIN-1 Induction) Culture primary murine dorsal root ganglion (DRG) neurons. Induce nitroxidative stress by adding 500 µM SIN-1 to the culture media for 2 hours. Causality note: SIN-1 acts as the continuous peroxynitrite generator, mimicking the pathological state of a surgical incision.
Step 2: Drug Intervention & Systemic Self-Validation Divide the cultures into four distinct cohorts to ensure internal assay validity:
-
Group A (Negative Control): Vehicle only (establishes baseline 3-NT).
-
Group B (Disease Model): SIN-1 + Vehicle (establishes maximum 3-NT signal).
-
Group C (Positive Control): SIN-1 + Uric Acid (1 mM). Uric acid is a known, potent peroxynitrite scavenger. If this group fails to reduce 3-NT, the assay is flawed.
-
Group D (Test): SIN-1 + Ebaresdax (5 µM).
Step 3: Fixation and Permeabilization Wash cells with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.
Step 4: Antigen Retrieval & Blocking Incubate in 10 mM Sodium Citrate buffer (pH 6.0) at 95°C for 10 minutes. Cool to room temperature. Block non-specific binding using 5% Normal Goat Serum (NGS) for 1 hour.
Step 5: Primary & Secondary Antibody Incubation Incubate with anti-3-Nitrotyrosine primary antibody (1:200 dilution) overnight at 4°C. Wash 3x with PBS-T. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Step 6: Chromogenic Detection and Quantification Apply DAB (3,3'-Diaminobenzidine) substrate. The HRP enzyme will convert DAB into a brown precipitate localized exactly where peroxynitrite damaged the proteins. Quantify the staining intensity using digital image analysis (e.g., ImageJ/Fiji).
Fig 2. Workflow for IHC detection of oxidative stress markers post-Ebaresdax treatment.
Clinical Translation & Strategic Outlook
Despite its elegant chemical rationale and potent preclinical metrics, the clinical translation of Ebaresdax highlights the complexities of pain neurobiology. ACADIA Pharmaceuticals advanced ACP-044 into Phase II trials for acute postoperative pain (bunionectomy) and osteoarthritis[2][9].
However, in April 2022, the bunionectomy trial failed to meet its primary endpoint—a statistically significant reduction in cumulative pain intensity scores over a 24-hour period compared to placebo[8][10]. Consequently, development for these indications was terminated[7].
From an application scientist's perspective, this outcome does not invalidate the RSDAx mechanism. Rather, it suggests that while scavenging ROS/RNS is sufficient to prevent pain chronification in highly controlled in vitro or murine models, acute human surgical pain is highly redundant. Redundant nociceptive pathways (e.g., direct mechanical shearing of nerves, prostaglandin release) may bypass the peroxynitrite axis entirely during the acute phase. Future drug development utilizing the C12H14N2O3S scaffold may be better suited for purely neuroinflammatory or chronic neuropathic conditions where nitroxidative stress is the primary, rather than secondary, driver of pathology.
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PubChem (NIH). Ebaresdax | C12H14N2O3S | CID 53362112. Retrieved from:[Link]
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Application Note: A Robust, Validated RP-HPLC Method for the Quantification of Celecoxib (C₁₂H₁₄N₂O₃S) in Pharmaceutical Formulations
Abstract
This application note details a comprehensive, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of Celecoxib (C₁₇H₁₄F₃N₃O₂S), a selective COX-2 inhibitor. Recognizing the critical need for reliable analytical methods in drug development and quality control, this guide provides a step-by-step protocol grounded in fundamental chromatographic principles. We explain the rationale behind method development choices, from column and mobile phase selection to detector settings. The final, optimized method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a dependable analytical solution for Celecoxib.
Introduction and Scientific Rationale
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4][5] It is widely prescribed for the treatment of various forms of arthritis and pain management.[6][7] Accurate quantification of Celecoxib in bulk drug substances and finished pharmaceutical products is essential to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties.
Key Physicochemical Properties of Celecoxib:
| Property | Value / Description | Implication for HPLC Method Development |
| Chemical Formula | C₁₇H₁₄F₃N₃O₂S | Molecular Weight: 381.4 g/mol .[7] |
| LogP (Octanol/Water) | ~3.5 | Indicates a non-polar, hydrophobic molecule, making it an ideal candidate for Reverse-Phase (RP) HPLC.[7] |
| pKa | ~11.1 (Sulfonamide group) | The molecule is weakly acidic. To ensure a consistent, non-ionized state for reproducible retention and good peak shape, the mobile phase pH should be controlled and kept well below the pKa (e.g., pH 2.5-4.0).[8] |
| UV Absorbance | λmax ≈ 254 nm | The presence of aromatic rings and conjugated systems provides a strong chromophore, making UV detection a highly suitable and sensitive quantification method.[9] |
| Solubility | Practically insoluble in water; freely soluble in methanol and ethanol.[10] | Dictates the choice of diluent for standard and sample preparation. A mixture rich in organic solvent is required. |
Based on this profile, a reverse-phase HPLC method utilizing a hydrophobic stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture) with UV detection is the most logical and scientifically sound approach.[11]
Strategic HPLC Method Development
The goal of method development is to achieve a reliable separation with adequate resolution, good peak shape, and a reasonable analysis time. Our strategy follows a systematic, multi-step process.
Caption: Workflow for systematic HPLC method development.
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system with a UV/Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point due to its hydrophobicity, which is well-suited for retaining a non-polar molecule like Celecoxib.[11][12]
-
Chemicals: HPLC-grade acetonitrile (ACN), methanol, orthophosphoric acid, and purified water.
-
Reference Standard: USP Celecoxib Reference Standard.
Initial Chromatographic Conditions (Scouting Phase)
The initial conditions are based on the analyte's properties.
-
Mobile Phase: A simple isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) is chosen. ACN is a common organic modifier with a low UV cutoff.[9][13]
-
Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column.[9]
-
Detection Wavelength: 254 nm, based on the known UV absorbance maximum of Celecoxib.[9]
-
Column Temperature: Ambient or controlled at 30 °C for better reproducibility.
-
Injection Volume: 20 µL.
Method Optimization: The Causality of Adjustments
Initial scouting runs revealed a well-retained peak but with slight tailing. Optimization is required to improve peak symmetry and ensure robustness.
Caption: Relationship between key parameters and outcomes.
-
Rationale for pH Adjustment: The slight peak tailing observed can be attributed to secondary interactions between the weakly acidic sulfonamide group of Celecoxib and active silanol groups on the silica support of the C18 column.[14] To mitigate this, the mobile phase pH must be controlled. By adding an acid, such as orthophosphoric acid, to the aqueous portion of the mobile phase to achieve a pH of ~3.0, we can suppress the ionization of both the Celecoxib molecule and the surface silanols.[8] This ensures that retention is governed solely by the desired hydrophobic mechanism, resulting in a sharper, more symmetrical peak.
-
Rationale for Organic Modifier Adjustment: The percentage of acetonitrile directly controls the elution strength of the mobile phase and, consequently, the retention time of Celecoxib.[15][16] A series of experiments are conducted to find the optimal balance between a short analysis time and sufficient retention for robust integration.
Optimization Experiment Summary:
| Mobile Phase Composition (ACN:Water with 0.1% H₃PO₄) | Retention Time (min) | Tailing Factor (Tf) | Theoretical Plates (N) |
| 70:30 v/v | 3.8 | 1.3 | 4800 |
| 65:35 v/v | 5.5 | 1.1 | 6500 |
| 60:40 v/v | 8.2 | 1.1 | 6700 |
The 65:35 (v/v) composition was selected as it provides an optimal retention time of approximately 5.5 minutes with excellent peak shape and efficiency.
Final Optimized Method and Protocol
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v), with the aqueous phase containing 0.1% Orthophosphoric Acid (pH adjusted to ~3.0). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
To prepare 1L of the aqueous component, add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Filter the aqueous and organic (Acetonitrile) phases separately through a 0.45 µm membrane filter.
-
Combine 650 mL of Acetonitrile with 350 mL of acidified water. Degas the final mixture by sonication or helium sparging.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of USP Celecoxib Reference Standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent of Methanol:Water (70:30 v/v).
-
Further dilute 5.0 mL of this stock solution to 25 mL with the diluent to achieve the final concentration.
-
-
Sample Solution Preparation (from Capsules):
-
Empty and combine the contents of no fewer than 10 Celecoxib capsules.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Celecoxib into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Dilute 1.0 mL of the filtered solution to 10 mL with the diluent to obtain a theoretical concentration of 100 µg/mL.
-
-
Chromatographic Run Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Standard solution to check for System Suitability.
-
Inject the Sample solutions in duplicate.
-
Inject a Standard solution after every 6-10 sample injections to monitor system drift.
-
System Suitability Test (SST)
Before any sample analysis, the chromatographic system must meet predefined performance criteria to be considered valid. This is a self-validating check on the entire system.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Areas | ≤ 2.0% (from 5 replicate injections) | Demonstrates the precision of the injector and system. |
Method Validation (as per ICH Q2(R1))
The optimized method was rigorously validated to demonstrate its suitability for its intended purpose.[3][17][18] The objective of validation is to confirm that the procedure is reliable for the quantitative determination of Celecoxib.[17][19]
Specificity
Specificity was demonstrated by comparing the chromatograms of a blank (diluent), a placebo (capsule excipients), the Celecoxib standard, and a spiked sample. No interfering peaks were observed at the retention time of Celecoxib in the blank or placebo chromatograms, proving the method's ability to assess the analyte unequivocally.[18][19]
Linearity
The linearity of the method was evaluated by analyzing five standard solutions across a concentration range of 50 µg/mL to 150 µg/mL (50% to 150% of the nominal concentration).
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
The high correlation coefficient confirms a linear relationship between concentration and detector response over the specified range.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with known amounts of Celecoxib at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Level | Amount Spiked (µg/mL) | Mean Recovery (%) | % RSD |
| 80% | 80 | 99.5% | 0.8% |
| 100% | 100 | 100.2% | 0.6% |
| 120% | 120 | 99.8% | 0.7% |
The excellent recovery values (98.0% - 102.0% is the typical acceptance range) demonstrate the accuracy of the method.[20]
Precision
-
Repeatability (Intra-day Precision): Six replicate sample preparations from the same homogenous batch were analyzed on the same day. The % RSD was found to be 0.7% .
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using different equipment. The % RSD between the two days was 1.1% .
Both precision results are well within the typical acceptance limit of ≤ 2.0% RSD, indicating the method is highly precise.[20]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | System suitability criteria met. |
| Mobile Phase Organic Content (± 2%) | System suitability criteria met. |
| Column Temperature (± 5 °C) | System suitability criteria met. |
The method remained unaffected by these minor changes, proving its robustness for routine use in a quality control environment.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantification of Celecoxib (C₁₇H₁₄F₃N₃O₂S). The systematic development approach, grounded in the physicochemical properties of the analyte, resulted in a robust final method. Full validation according to ICH Q2(R1) guidelines confirms its suitability for routine quality control analysis and stability studies of Celecoxib in pharmaceutical dosage forms.[2]
References
-
Column Selection for Reversed-Phase HPLC. LCGC International. Available from: [Link]
-
Development and validation of RP-HPLC method for the assay of Celecoxib capsule. Metfop. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Choosing the Right Column for Reverse Phase HPLC Separations. Agilent. Available from: [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]
-
Selective RP-HPLC Determination of Celecoxib in Capsules. Asian Journal of Chemistry. Available from: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. Journal of Pharma Insights and Research. Available from: [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Development and validation of RP-HPLC method for celecoxib. ResearchGate. Available from: [Link]
-
Reversed-Phase HPLC Column Selection Guide. Phenomenex. Available from: [Link]
-
Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. National Center for Biotechnology Information. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]
-
USP 36 Official Monographs / Celecoxib 2897. United States Pharmacopeia. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Novel RP-HPLC Method for Celecoxib Analysis. Scribd. Available from: [Link]
-
Strategies for Method Development and Optimization in HPLC. Drawell. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
-
Celecoxib - Definition, Identification, Assay - USP 2025. Trungtamthuoc.com. Available from: [Link]
-
Celecoxib. National Center for Biotechnology Information. Available from: [Link]
-
Celecoxib. United States Pharmacopeia. Available from: [Link]
-
Determination of celecoxib in pharmaceutical formulation using UV spectrophotometry and liquid chromatography. ResearchGate. Available from: [Link]
-
Physicochemical Characterization and Evaluation of Celecoxib. Albert Science International Organization. Available from: [Link]
-
Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Celecoxib. Pharmaceuticals and Medical Devices Agency (PMDA). Available from: [Link]
-
Effect of Acidic and Basic Medium on Celecoxib by UV Spectroscopy. Walsh Medical Media. Available from: [Link]
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- 2. One moment, please... [jopir.in]
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- 6. scribd.com [scribd.com]
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- 8. agilent.com [agilent.com]
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Application Note: In Vivo Dosing Protocols and Efficacy Evaluation for C12H14N2O3S in Murine Models of Parasitic Infection
Chemical Disambiguation Note: The molecular formula C12H14N2O3S corresponds to two distinct pharmacological entities: Tioxidazole (methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate), a veterinary anthelmintic and potent antigiardial agent, and Ebaresdax (ACP-044) , a peroxynitrite decomposition catalyst used in analgesia research. This application note focuses exclusively on the highly characterized murine in vivo protocols for Tioxidazole in the context of gastrointestinal parasitic infections (specifically Giardia lamblia), which represent the most rigorously documented methodologies for this chemical formula [1].
Mechanistic Rationale & Pharmacodynamics
C12H14N2O3S (Tioxidazole) belongs to the benzothiazole carbamate class of antiparasitic agents. Its primary mechanism of action involves high-affinity binding to parasitic β-tubulin. This interaction competitively inhibits microtubule polymerization, leading to the collapse of the parasite's cytoskeletal network. In Giardia lamblia, the integrity of the microtubule-rich ventral disk is essential for attachment to the host's intestinal epithelium. C12H14N2O3S-mediated disruption of this structure causes rapid trophozoite detachment, cell cycle arrest, and subsequent clearance from the gastrointestinal tract [2].
Mechanism of action of C12H14N2O3S (Tioxidazole) against Giardia lamblia.
Experimental Causality and Model Design
Establishing a robust in vivo model requires careful consideration of both the pathogen's life cycle and the physicochemical properties of the drug.
-
Pathogen Strain (GS/H7): The Giardia lamblia GS/H7 strain (Assemblage B) is utilized because it reliably colonizes the murine small intestine, unlike Assemblage A strains which often fail to establish persistent infections in mice without chemical immunosuppression [3].
-
Vehicle Selection (Corn Oil): C12H14N2O3S is highly lipophilic and exhibits poor aqueous solubility. Administering the compound in drinking water leads to precipitation and erratic dosing. Suspending the drug in 100% molecular-grade corn oil ensures a homogenous microsuspension, enhances intestinal absorption, and provides a lipid coating that directly interacts with the mucosal layer where trophozoites reside [1].
-
Dosing Window (Days 3–6): Dosing is intentionally delayed until 72 hours post-infection. This window allows the trophozoites to excyst, multiply, and firmly attach to the duodenal and jejunal epithelium, ensuring that the drug is tested against an established, stable infection rather than acting merely as a prophylactic agent.
Step-by-Step In Vivo Protocol
Self-Validating System: To ensure the protocol is self-validating, every cohort must be run alongside three critical controls: an uninfected vehicle control (to establish baseline intestinal health and rule out vehicle toxicity), an infected vehicle control (to validate the infection take-rate), and an infected positive control treated with Metronidazole (to validate assay sensitivity and provide a standard of care benchmark).
Phase 1: Inoculum Preparation
-
Culture Giardia lamblia GS/H7 trophozoites in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum and bovine bile at 37°C under anaerobic conditions.
-
Upon reaching 80% confluence, chill the culture tubes in an ice-water bath for 15 minutes. Causality: Cold shock depolymerizes the ventral disk microtubules, forcing the trophozoites to detach from the tube walls without requiring enzymatic digestion, which could damage cell surface receptors.
-
Centrifuge at 800 × g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh TYI-S-33 medium to a final concentration of 2.5 × 10⁶ trophozoites/mL. Keep on ice until inoculation.
Phase 2: Murine Infection
-
Utilize adult female C57BL/6 mice (6–8 weeks old). Fast the mice for 4 hours prior to infection to reduce gastric transit time.
-
Using a 22-gauge ball-tipped feeding needle, administer 200 μL of the inoculum (containing 5 × 10⁵ trophozoites) via oral gavage.
-
Return mice to standard housing with ad libitum access to food and water for 72 hours to allow for intestinal colonization.
Phase 3: Formulation of C12H14N2O3S
-
Weigh out C12H14N2O3S powder.
-
Suspend the powder in 100% molecular biology grade corn oil to achieve a concentration of 25 mg/mL.
-
Sonicate the suspension in a water bath for 10–15 minutes at room temperature until a uniform, opaque microsuspension is achieved. Note: Prepare fresh daily to prevent settling and aggregation.
Phase 4: Dosing Regimen
-
On Day 3 post-infection, begin the dosing regimen.
-
Administer 200 μL of the C12H14N2O3S suspension (5 mg total dose, approx. 333 mg/kg for a 15 g mouse) via oral gavage.
-
Repeat this dosing once daily on Days 4, 5, and 6.
In vivo dosing timeline for C12H14N2O3S in murine giardiasis models.
Phase 5: Endpoint Evaluation & Quantification
-
On Day 7 (24 hours post-final dose), euthanize the mice via CO₂ asphyxiation followed by cervical dislocation.
-
Rapidly excise the proximal 10 cm of the small intestine (duodenum and jejunum), where Giardia preferentially colonizes.
-
Slit the excised intestine longitudinally and place it in a 15 mL conical tube containing 5 mL of ice-cold PBS.
-
Incubate the tubes on ice for 30 minutes. Causality: As in Phase 1, the cold shock forces the surviving trophozoites to detach from the intestinal mucosa into the PBS.
-
Vortex the tubes vigorously for 15 seconds, then remove the intestinal tissue.
-
Quantify the trophozoites in the remaining suspension using a hemocytometer under phase-contrast microscopy.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of C12H14N2O3S dosing compared to standard controls, demonstrating its potent in vivo efficacy and superiority over standard-of-care in resistant models [1].
| Treatment Group | Dose (mg/kg/day) | Route | Mean Trophozoite Count (Day 7) | Efficacy (% Clearance) |
| Vehicle Control (Corn Oil) | 0 | p.o. | ~2.5 × 10⁶ | 0% |
| Metronidazole (Standard of Care) | 120 | p.o. | ~1.0 × 10⁴ | >99% |
| C12H14N2O3S (Tioxidazole) | 333 | p.o. | 0 (Undetectable) | 100% |
References
-
Kulakova, L., et al. "Discovery of Novel Antigiardiasis Drug Candidates." Antimicrobial Agents and Chemotherapy, 58(12): 7503–7511 (2014). URL:[Link]
-
van den Heever, J. P., et al. "Anti-Giardia Drug Discovery: Current Status and Gut Feelings." Journal of Medicinal Chemistry, 64(11): 7189-7225 (2021). URL:[Link]
-
Ryan, U., et al. "Drug Development Against the Major Diarrhea-Causing Parasites of the Small Intestine, Cryptosporidium and Giardia." Frontiers in Cellular and Infection Microbiology, 5: 85 (2015). URL:[Link]
Application Note: High-Throughput Screening (HTS) of Protease Inhibitors Using the C12H14N2O3S (EDANS) Fluorophore
Executive Summary
The rapid discovery of antiviral and antimicrobial therapeutics relies heavily on robust, scalable biochemical assays. The chemical compound C12H14N2O3S , universally known as EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)[1], serves as a foundational fluorescent donor in Förster Resonance Energy Transfer (FRET) assays. When paired with the quencher DABCYL, EDANS enables highly sensitive, continuous kinetic monitoring of proteolytic activity. This application note provides an authoritative guide on designing, optimizing, and executing a self-validating HTS campaign using EDANS-based substrates, with a specific focus on screening inhibitors against the SARS-CoV-2 Main Protease (Mpro)[2].
Mechanistic Grounding: Photophysics and FRET Causality
In a self-validating FRET system, the EDANS fluorophore (excitation ~335–340 nm, emission ~490–535 nm) is covalently linked to one end of a target-specific peptide sequence, while the non-fluorescent quencher DABCYL is attached to the other[3].
Causality of Signal Generation: The Förster radius ( R0 )—the distance at which energy transfer is 50% efficient—for the EDANS/DABCYL pair is approximately 30–35 Å[3]. In the intact substrate, the peptide length ensures the donor and quencher remain in close spatial proximity (typically 10–100 Å). Upon excitation, EDANS transfers its energy non-radiatively to DABCYL, which dissipates it as heat, effectively quenching the fluorescence.
When a target protease cleaves the specific peptide bond, the EDANS and DABCYL moieties diffuse apart. Because FRET efficiency is inversely proportional to the sixth power of the distance between the fluorophores ( 1/r6 ), this separation instantly abolishes quenching. The result is a quantifiable, linear increase in fluorescence at 490 nm that is directly proportional to enzyme velocity[4].
Figure 1: FRET mechanism of EDANS and DABCYL before and after proteolytic cleavage.
Assay Design: Overcoming HTS Challenges
Designing a FRET assay for HTS requires balancing signal amplitude with strict artifact suppression to ensure data trustworthiness.
-
Mitigating the Inner Filter Effect (IFE): While EDANS is highly cost-effective and scalable, high concentrations of the EDANS/DABCYL substrate (>20 µM) can absorb the excitation or emission light, leading to non-linear reaction kinetics known as the inner filter effect[5]. Therefore, substrate concentrations must be empirically optimized to sit near or slightly below the Michaelis constant ( Km ) to ensure accurate inhibitor IC50 determinations[5].
-
Buffer Causality & Artifact Suppression: HTS buffers must be engineered to prevent false positives (PAINS - Pan-Assay Interference Compounds). The inclusion of a reducing agent like DTT is critical to maintain the catalytic cysteine of proteases (like Mpro) in an active state[2]. Furthermore, non-ionic detergents (e.g., 0.01% Triton X-100) and carrier proteins (0.1 mg/mL BSA) are mandatory to prevent the non-specific aggregation of hydrophobic library compounds, which otherwise sequester the enzyme and mimic true inhibition.
Experimental Protocol: 384-Well SARS-CoV-2 Mpro Inhibitor Screen
This protocol details a self-validating HTS workflow utilizing the specific substrate DABCYL-KTSAVLQ↓SGFRKME-EDANS [2].
Step 1: Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Triton X-100, 2 mM DTT. Prepare fresh daily to ensure DTT potency.
-
Enzyme Solution: Dilute recombinant SARS-CoV-2 Mpro to 100 nM in Assay Buffer (final assay concentration will be 50 nM).
-
Substrate Solution: Dilute the EDANS-labeled peptide to 20 µM in Assay Buffer (final assay concentration will be 10 µM, safely below the IFE threshold).
Step 2: Compound Dispensing
-
Using an acoustic liquid handler (e.g., Echo), dispense 100 nL of test compounds (in 100% DMSO) into a 384-well black, flat-bottom microplate.
-
Self-Validating Controls: Dedicate Column 1 for maximum signal (100 nL DMSO only, no inhibitor) and Column 2 for minimum signal (100 nL of a known reference inhibitor, e.g., Nirmatrelvir).
Step 3: Enzyme Pre-Incubation
-
Dispense 10 µL of the Enzyme Solution into all wells.
-
Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 25°C for 30 minutes.
-
Causality: This pre-incubation allows slow-binding or covalent inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.
Step 4: Reaction Initiation & Kinetic Read
-
Dispense 10 µL of the Substrate Solution to all wells to initiate the cleavage reaction.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Read kinetically at Ex: 340 nm / Em: 490 nm every 60 seconds for 30 minutes at 25°C[2].
Figure 2: High-Throughput Screening workflow using EDANS FRET substrate for protease inhibitors.
Data Presentation & Quality Control
Quantitative data must be rigorously evaluated to validate the HTS campaign. The initial velocity ( V0 ) is calculated from the linear portion of the fluorescence-time curve.
Table 1: Kinetic Parameters of Common Protease Targets using EDANS Substrates
| Target Protease | Substrate Sequence | Km (µM) | Excitation/Emission | Reference |
| SARS-CoV-2 Mpro | DABCYL-KTSAVLQSGFRKME-EDANS | ~17 - 28 | 340 nm / 490 nm | [6] |
| HCV NS3/4A | Ac-DED(EDANS)EE-Abu-ASK(DABCYL)-NH2 | ~175 | 340 nm / 490 nm | [7] |
| BoNT/B (LC/B) | VAMP2-derived EDANS/DABCYL | ~8.4 | 336 nm / 490 nm | [4] |
Table 2: HTS Quality Control Metrics
A self-validating assay relies on the Z'-factor, which statistically assesses the separation between the positive and negative controls to guarantee trustworthiness.
| Metric | Formula | Target Value | Interpretation |
| Signal-to-Background (S/B) | μmax/μmin | > 3.0 | Ensures adequate dynamic range for hit detection. |
| Coefficient of Variation (CV) | (σ/μ)×100 | < 10% | Confirms acoustic dispensing and pipetting precision. |
| Z'-factor | $1 - \frac{3(\sigma_{max} + \sigma_{min})}{ | \mu_{max} - \mu_{min} | }$ |
References
-
Wikipedia: C12H14N2O3S Source: Wikipedia URL:[Link]
-
A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome Source: NIH / PMC URL:[Link]
-
SARS-CoV / SARS-CoV-2 Main Protease Fluorogenic Substrate Source: Peptide Institute, Inc. URL:[Link]
-
Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate Source: NIH / PMC URL:[Link]
-
A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection Source: PLOS ONE URL:[Link]
-
Discovery of novel inhibitors of SARS-CoV-2 main protease Source: NIH / PMC URL:[Link]
-
Highly Sensitive FRET Substrate for Assay of HCV Protease Source: Eurogentec URL:[Link]
Sources
- 1. C12H14N2O3S - 維基百科,自由的百科全書 [zh.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. peptide.co.jp [peptide.co.jp]
- 7. eurogentec.com [eurogentec.com]
Application Note: Preparation and Validation of EDANS (C12H14N2O3S) Standard Curves for LC-MS/MS Quantification
Mechanistic Insights: The Shift from FRET to LC-MS/MS
EDANS (5-(2-aminoethylamino)naphthalene-1-sulfonic acid, C12H14N2O3S ) is a widely utilized fluorophore. It is most commonly paired with the DABCYL quencher in Förster Resonance Energy Transfer (FRET) peptide substrates to monitor the activity of critical pharmacological targets, including the 1 [1] and the 2 [2].
While FRET assays are excellent for high-throughput initial screening, they suffer from critical limitations during rigorous kinetic characterization ( kcat/Km ). High concentrations of library compounds often cause inner-filter effects , autofluorescence, or non-specific quenching, leading to skewed velocity calculations. To establish a self-validating and highly trustworthy kinetic model, researchers must transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS circumvents optical interference by directly quantifying the absolute molarity of the cleaved EDANS-containing product (or free EDANS) based on its specific mass-to-charge ratio ( m/z ).
Ionization Causality of EDANS
EDANS ( MW=266.32 g/mol , Exact Mass =266.0725 Da) possesses both a highly acidic sulfonic acid group and a basic secondary/primary amine chain. While the sulfonic acid makes it highly amenable to negative electrospray ionization (ESI-), the standard acidic conditions of peptide LC-MS (0.1% Formic Acid) protonate the amines, yielding a robust [M+H]+ precursor ion at m/z 267.1. This protocol utilizes ESI+ to ensure compatibility with standard peptide mapping mobile phases.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, this protocol employs a matrix-matched standard curve and an Internal Standard (IS) . Enzymatic assay buffers typically contain high concentrations of salts (e.g., 150 mM NaCl), reducing agents (DTT), and detergents, which cause severe ion suppression in the MS source. By preparing the standard curve in the exact same buffer matrix as the biological samples, we normalize matrix effects. The IS corrects for volumetric variations during protein precipitation.
Step 2.1: Reagent and Stock Preparation
-
EDANS Primary Stock (10 mM): Dissolve high-purity EDANS reference standard in 100% DMSO. Causality: While EDANS is water-soluble, DMSO prevents microbial degradation and minimizes adsorption to the walls of polypropylene tubes during long-term storage at -20°C.
-
Internal Standard (IS) Working Solution: Prepare a 50 nM solution of a structural analog (e.g., DANSYL-amide) or isotopically labeled EDANS in 100% cold Acetonitrile (ACN). This will serve simultaneously as the IS and the protein precipitation/quenching agent.
Step 2.2: Matrix-Matched Calibration Curve
-
Prepare a surrogate matrix identical to your enzymatic assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Perform serial dilutions of the EDANS stock into the surrogate matrix to generate the following nominal concentrations: 1, 3, 10, 50, 200, 500, 800, and 1000 nM.
-
Prepare Quality Control (QC) samples independently at 3 nM (Low QC), 50 nM (Mid QC), and 800 nM (High QC) to validate the curve's accuracy.
Step 2.3: Quenching and Protein Precipitation
-
Aliquot 20 µL of each calibration standard, QC, and actual enzymatic reaction sample into a 96-well plate.
-
Add 60 µL (3 volumes) of the cold ACN containing the IS to each well. Causality: The 3:1 organic-to-aqueous ratio abruptly denatures the protease, stopping the reaction instantly, while precipitating buffer proteins to protect the LC column.
-
Vortex the plate at 1000 RPM for 2 minutes.
-
Centrifuge at 4000×g for 15 minutes at 4°C.
-
Transfer 50 µL of the clarified supernatant to a clean LC-MS vial/plate for injection.
LC-MS/MS Acquisition Parameters
Chromatographic separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and minimize co-elution with ion-suppressing buffer salts.
Table 1: Liquid Chromatography Gradient
Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.8 µm). Column Temp: 40°C. Injection Vol: 5 µL.
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 0.40 | 95% | 5% |
| 0.5 | 0.40 | 95% | 5% |
| 2.5 | 0.40 | 10% | 90% |
| 3.5 | 0.40 | 10% | 90% |
| 3.6 | 0.40 | 95% | 5% |
| 5.0 | 0.40 | 95% | 5% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
Source: ESI Positive Mode. Spray Voltage: 4500 V. Desolvation Temp: 500°C.
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Declustering Potential (V) | Collision Energy (eV) |
| EDANS (Quantifier) | 267.1 | 136.1 | 60 | 25 |
| EDANS (Qualifier) | 267.1 | 249.1 | 60 | 15 |
| Internal Standard | 251.1 | 156.1 | 55 | 20 |
Data Processing and System Validation
Quantification is performed by plotting the peak area ratio (Area EDANS / Area IS ) against the nominal concentration of the standards. A linear regression with a 1/x2 weighting factor is applied to ensure accuracy at the lower end of the curve. To pass system validation, the data must adhere to the rigorous acceptance criteria outlined below.
Table 3: Calibration Curve and QC Acceptance Criteria
| Validation Level | Nominal Concentration (nM) | Accuracy Limit (% of Nominal) | Precision (CV%) |
| LLOQ | 1.0 | 80% – 120% | < 20% |
| Low QC | 3.0 | 85% – 115% | < 15% |
| Mid QC | 50.0 | 85% – 115% | < 15% |
| High QC | 800.0 | 85% – 115% | < 15% |
| ULOQ | 1000.0 | 85% – 115% | < 15% |
Workflow Visualization
Workflow for LC-MS/MS quantification of EDANS using matrix-matched standard curves.
References
- Qiao, et al.
- "Reconstitution of the S. aureus agr quorum sensing pathway reveals a direct role for the integral membrane protease MroQ in pheromone biosynthesis." PNAS.
- "Design, Synthesis, and Evaluation of Novel Prodrugs of Transition State Inhibitors of Norovirus 3CL Protease.
Sources
Technical Support Center: Troubleshooting C12H14N2O3S (EDANS) Aqueous Solubility
Welcome to the Advanced Technical Support Center for C12H14N2O3S , commonly known as EDANS free acid (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid). EDANS is a premier fluorescent donor frequently paired with DABCYL in Fluorescence Resonance Energy Transfer (FRET) assays for protease activity and nucleic acid detection[1].
As a Senior Application Scientist, I frequently see researchers struggle with the erratic aqueous solubility of the EDANS free acid. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind these solubility issues and providing self-validating protocols to rescue your assays.
Diagnostic Workflow: EDANS Solubilization Strategy
Logical decision tree for troubleshooting EDANS acid aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why does C12H14N2O3S (EDANS free acid) precipitate in standard assay buffers, while my colleague's EDANS dissolves instantly? A1: The discrepancy lies in the specific chemical form of the dye. EDANS free acid (C12H14N2O3S) contains both a basic aliphatic amine and an acidic sulfonic acid group. In neutral aqueous media, it exists predominantly as a zwitterion. This state promotes a highly stable, intermolecular ionic crystal lattice that strongly resists hydration, causing the dye to crash out of solution. Your colleague is likely using the commercially available EDANS sodium salt (C12H13N2NaO3S) , which is much more water-soluble than EDANS acid[2]. In the sodium salt, the loss of a proton disrupts the zwitterionic network, allowing for rapid dipole-ion interactions with water and ensuring high solubility[1].
Q2: I am forced to use the EDANS free acid for my current batch. How can I prepare a stable, high-concentration stock solution without it crashing out? A2: You must bypass the aqueous kinetic barrier by utilizing a high-dielectric organic solvent. Prepare your primary stock solution (up to 50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO)[2]. DMSO effectively solvates the hydrophobic naphthalene ring while disrupting the hydrogen bonding of the amine/sulfonate groups. Never add water to the stock vial; instead, inject the DMSO stock into a vigorously stirring aqueous buffer to achieve a final working concentration, ensuring the final DMSO concentration remains below 5% v/v to prevent enzyme denaturation.
Q3: How does poor solubility and micro-aggregation of EDANS affect my FRET assay readouts? A3: In FRET assays, such as those monitoring 3CL protease activity, the intact peptide substrate (e.g., DABCYL-peptide-EDANS) relies on close proximity for the DABCYL to quench the EDANS emission[3]. If EDANS is poorly solubilized, it forms micro-aggregates. This leads to two critical failures:
-
Aggregation-Caused Quenching (ACQ): Intermolecular stacking of the naphthalene rings causes self-quenching, suppressing the expected fluorescence increase upon protease cleavage.
-
Light Scattering: Undissolved micro-particles scatter the excitation light (335 nm), creating an artificially high and erratic baseline signal that masks true enzymatic activity.
Mechanism of FRET assay signal interference caused by EDANS aggregation.
Q4: Can I chemically convert my existing EDANS free acid to the highly soluble sodium salt in situ? A4: Yes. By carefully titrating the free acid suspension with equimolar sodium hydroxide (NaOH), you can deprotonate the zwitterion, forcing the transition into the soluble sodium salt form. See Protocol 2 below for the self-validating methodology.
Quantitative Data Summaries
Table 1: Comparative Solubility Matrix
| Property / Condition | EDANS Free Acid (C12H14N2O3S) | EDANS Sodium Salt (C12H13N2NaO3S) |
| Molecular Weight | 266.32 g/mol | 288.30 g/mol |
| Aqueous Solubility (pH 7.0) | < 1 mg/mL (Poor, forms suspensions) | > 25 mg/mL (Excellent, clear solution) |
| Max DMSO Solubility | ~15-20 mg/mL | ~55 mg/mL (190.77 mM)[2] |
| Physical State in Water | Zwitterionic crystal network | Net-anionic (dissociated) |
| Primary Application | Organic-phase conjugations | Aqueous FRET assays / PCR probes[1] |
Table 2: Recommended Co-solvent Tolerances for EDANS Biological Assays
| Co-Solvent | Max Recommended Concentration (v/v) | Impact on FRET Signal | Impact on Protease Activity |
| DMSO | 5% | Minimal baseline shift | Enzyme-dependent (often tolerated up to 5%) |
| DMF | 2% | Slight quenching | High risk of protein denaturation |
| Ethanol | 10% | Changes solvent polarity (blue shift) | Moderate risk of denaturation |
Self-Validating Experimental Protocols
Protocol 1: Preparation of Aggregation-Free EDANS Working Solutions
Use this protocol when you must use the free acid form and are preparing stocks for downstream dilution into biological buffers.
-
Primary Solubilization: Weigh the desired mass of C12H14N2O3S. Dissolve entirely in 100% anhydrous DMSO to achieve a concentration of 10 mM.
-
Homogenization: Vortex vigorously for 60 seconds, followed by water-bath sonication for 5 minutes at room temperature to ensure no micro-crystals remain[2].
-
Aqueous Dilution: Prepare your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0). While the buffer is stirring vigorously on a magnetic plate, inject the DMSO stock dropwise to reach your final assay concentration (typically 10-100 µM). Ensure the final DMSO concentration is ≤ 5%.
-
Self-Validation Check (Crucial): Measure the UV-Vis absorbance of the final working solution from 300 nm to 600 nm. A successfully solubilized EDANS solution will exhibit a sharp peak at ~335 nm with a flat, zero-absorbance baseline above 450 nm. If the baseline is elevated (>0.05 OD) at 500 nm, light scattering is occurring due to micro-aggregation, indicating failed solubilization.
Protocol 2: In Situ pH-Shift Solubilization (Acid to Sodium Salt Conversion)
Use this protocol to permanently convert a batch of free acid into an aqueous-compatible stock without relying on organic co-solvents.
-
Suspension: Suspend EDANS free acid in molecular biology grade water at a target concentration of 10 mM. The solution will appear highly cloudy and particulate-laden.
-
Titration: Add exactly 1.0 molar equivalent of 0.1 M NaOH dropwise while vortexing continuously.
-
Phase Transition: Monitor the solution closely. As the zwitterionic lattice breaks and the sodium salt forms, the suspension will transition into a completely clear, slightly yellow/green solution.
-
Buffering: Immediately dilute the solution into a strong biological buffer (e.g., 100 mM HEPES, pH 7.4) to prevent localized pH extremes from degrading the fluorophore.
-
Self-Validation Check: Excite the solution at 335 nm in a fluorimeter. A properly converted and solubilized EDANS donor should exhibit a clean, symmetrical emission peak at ~490 nm without the peak broadening typically caused by ACQ (Aggregation-Caused Quenching).
References[1] Title: EDANS sodium salt [5-((2-Aminoethyl)aminonaphthalene-1-sulfonic acid, sodium salt] CAS 100900-07-0 | AAT Bioquest
Sources
Bioanalytical Support Center: Optimizing Extraction of C12H14N2O3S from Biological Matrices
Welcome to the Bioanalytical Support Center. This technical guide addresses the complex sample preparation challenges associated with extracting C12H14N2O3S (commonly utilized in biological research as EDANS, or 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) from complex biological matrices such as plasma, serum, and urine.
Due to its unique structural features—a highly acidic sulfonic acid moiety (pKa < 1) and a basic aliphatic primary amine (pKa ~ 9.4)—C12H14N2O3S exists as a highly polar zwitterion at physiological pH[1]. With a LogP of approximately -1.3, it exhibits extreme hydrophilicity[1]. Consequently, traditional sample preparation strategies, such as unbuffered Liquid-Liquid Extraction (LLE) or standard Reversed-Phase Solid Phase Extraction (RP-SPE), frequently fail, yielding recoveries below 15% and suffering from severe matrix effects[2].
This guide provides mechanistic troubleshooting, validated step-by-step protocols, and quantitative benchmarks to help you establish a robust, self-validating extraction system.
Core Diagnostic Workflow
Decision tree for optimizing C12H14N2O3S extraction from biological matrices.
Troubleshooting Guides & FAQs
Q1: My standard Liquid-Liquid Extraction (LLE) using ethyl acetate yields <10% recovery for C12H14N2O3S. Why is this happening, and how do I fix it? Root Cause: C12H14N2O3S is a zwitterion. At physiological pH (~7.4), both the sulfonic acid (negative) and the amine (positive) are ionized. Zwitterions are highly hydrophilic and will not partition into non-polar organic solvents like ethyl acetate or hexane[3]. Solution: Implement Ion-Pairing LLE (IP-LLE). First, adjust the plasma pH to ~11 using 0.5 M NaOH. At this pH, the primary amine is deprotonated (neutral), leaving only the sulfonic acid negatively charged. Next, add an ion-pairing reagent such as tetrabutylammonium (TBA)[4]. The bulky, positively charged TBA cation forms a neutral, hydrophobic ion-pair complex with the sulfonate group, allowing it to partition efficiently into an organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane[5][6].
Q2: We want to automate our cleanup using Solid Phase Extraction (SPE). Standard C18 cartridges are failing. Which sorbent chemistry is optimal? Root Cause: Standard C18 (Reversed-Phase) relies solely on hydrophobic interactions, which are insufficient to retain the highly polar C12H14N2O3S (LogP -1.3)[1][2]. Solution: Utilize Mixed-Mode SPE, specifically Mixed-Mode Strong Cation Exchange (MCX) or Mixed-Mode Strong Anion Exchange (MAX)[7]. Mixed-mode sorbents combine a hydrophobic polymeric backbone with ion-exchange groups. By acidifying the sample (pH ~ 2.5), the sulfonic acid remains negatively charged, but the amine becomes fully protonated. An MCX sorbent will strongly retain this protonated amine via electrostatic interactions, allowing you to wash away neutral lipids with 100% methanol before eluting with a basic organic solvent.
Q3: Protein Precipitation (PPT) with acetonitrile gives us 90% recovery, but we are experiencing severe ion suppression in our LC-MS/MS assay. How can we mitigate this? Root Cause: PPT is a non-selective technique. While it efficiently crashes out proteins, it leaves high concentrations of endogenous glycerophospholipids in the supernatant[8]. These phospholipids co-elute with early-eluting polar analytes like C12H14N2O3S in reversed-phase LC, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression[8]. Solution: Couple PPT with phospholipid removal plates (e.g., HybridSPE-Phospholipid). These plates utilize Lewis acid-base interactions (often zirconia-based) to selectively bind the phosphate moiety of phospholipids while allowing your analyte to pass through[8]. Alternatively, switch your chromatography to Hydrophilic Interaction Liquid Chromatography (HILIC), which retains polar zwitterions longer, shifting their elution away from the phospholipid suppression zone[8][9].
Experimental Protocols
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow
Mechanism: Exploits the protonated primary amine of C12H14N2O3S at low pH for electrostatic retention, allowing aggressive organic washing.
-
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 4% Phosphoric Acid (H₃PO₄). Causality: Lowers pH to ~2.5, disrupting protein binding and ensuring the aliphatic amine is fully protonated for cation exchange.
-
Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 mL), followed by 1 mL of MS-grade Water.
-
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing (Crucial Step):
-
Wash 1: 1 mL of 2% Formic Acid in Water. Causality: Removes highly polar, uncharged, and acidic interferences.
-
Wash 2: 1 mL of 100% Methanol. Causality: Removes neutral and hydrophobic interferences (e.g., lipids). The analyte remains bound via strong ionic bonds.
-
-
Elution: Elute C12H14N2O3S with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the amine, breaking the electrostatic interaction with the MCX sorbent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.
Self-Validation Check: Spike a stable-isotope labeled internal standard (SIL-IS) pre- and post-extraction. Calculate absolute recovery vs. matrix factor to ensure the 100% MeOH wash step is not prematurely eluting the analyte.
Protocol B: Ion-Pairing Liquid-Liquid Extraction (IP-LLE)
Mechanism: Neutralizes the zwitterion by deprotonating the amine at high pH, then masks the negatively charged sulfonic acid with a bulky hydrophobic counter-ion.
-
pH Adjustment: To 200 µL of plasma, add 50 µL of 0.5 M NaOH to raise the pH > 10.5.
-
Ion-Pairing Addition: Add 50 µL of 0.1 M Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) as the counter-ion.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases[3].
-
Recovery: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness and reconstitute.
Self-Validation Check: Monitor the aqueous waste phase via LC-MS/MS to verify complete partitioning of the ion-pair complex into the organic layer.
Quantitative Data: Extraction Modality Comparison
| Extraction Method | Absolute Recovery (%) | Matrix Effect (%) | Precision (CV %) | Recommended Use Case |
| Unbuffered LLE | < 10% | N/A | > 20% | Not recommended for zwitterions. |
| Protein Precipitation (PPT) | 85 - 95% | -45% (Suppression) | 12% | High-throughput screening (Requires HILIC LC). |
| PPT + Phospholipid Removal | 80 - 88% | -10% | 8% | Fast LC-MS/MS workflows; lipid-rich matrices. |
| Ion-Pairing LLE (TBA) | 75 - 80% | -15% | 9% | Targeted extraction when SPE is cost-prohibitive. |
| Mixed-Mode SPE (MCX/MAX) | 88 - 94% | < 5% | 4% | Gold standard for regulated bioanalysis. |
Sources
- 1. Edans | C12H14N2O3S | CID 92329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ovid.com [ovid.com]
- 4. osti.gov [osti.gov]
- 5. Bioanalysis and preliminary pharmacokinetics of the acridonecarboxamide derivative GF120918 in plasma of mice and humans by ion-pairing reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technologynetworks.com [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Peak Tailing in C12H14N2O3S HPLC Analysis
Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently encounter challenges with molecules sharing the C12H14N2O3S formula (such as EDANS, a zwitterionic fluorescent tag, or related pharmaceutical intermediates). These molecules typically possess both a strongly acidic moiety (e.g., a sulfonic acid, pKa < 1) and a basic moiety (e.g., a secondary amine, pKa ~ 10). In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this zwitterionic nature makes them notoriously prone to severe peak tailing.
This guide provides a mechanistic, self-validating approach to diagnosing and resolving these chromatographic distortions.
Part 1: Mechanistic Troubleshooting Guide
Q: Why does C12H14N2O3S exhibit severe peak tailing compared to neutral analytes? A: Peak tailing for zwitterions is fundamentally a chemical causality driven by secondary retention mechanisms. While the primary retention mechanism is hydrophobic partitioning with the C18 stationary phase, the protonated secondary amine of C12H14N2O3S undergoes strong ion-exchange interactions with ionized residual silanols ( Si−O− ) on the silica support. Because these silanol sites are heterogeneous and kinetically slow to release the analyte, the molecules desorb at varying rates, causing the characteristic "tail" at the back of the peak[1].
Q: How do I distinguish between chemical tailing (silanol interactions) and physical system voids? A: You must decouple the instrument from the chemistry. A physical void (e.g., a collapsed column bed or poorly seated tubing ferrule) causes infinite dilution, meaning all peaks will tail regardless of their chemical structure. Chemical tailing, however, is analyte-specific. By injecting a highly hydrophobic, neutral marker, you can isolate the variable. If the neutral compound does not tail but your peak of interest does, you have an acid-base chemical interaction[2].
Q: What is the exact role of pH in mitigating this specific tailing? A: Residual silanols on standard Type-A silica have a pKa between 3.5 and 4.5. If your mobile phase pH is 5.0, these silanols are fully ionized ( Si−O− ), acting as a strong cation exchanger for the protonated amine of C12H14N2O3S. By lowering the mobile phase pH to < 3.0, you suppress silanol ionization, protonating them back to their neutral state ( Si−OH ) and effectively shutting down the secondary ion-exchange pathway[3].
Part 2: Step-by-Step Experimental Protocols (Self-Validating System)
To ensure trustworthiness, do not guess the cause of the tailing. Follow this self-validating protocol to systematically eliminate variables.
Protocol 1: The Neutral Marker Diagnostic Test
Objective: Validate whether the tailing is physical (instrument/column degradation) or chemical.
-
Prepare the Marker: Dissolve 1 µL of Toluene (neutral marker) in 1 mL of your starting mobile phase.
-
Isocratic Elution: Run the system isocratically at 60% Methanol / 40% Water at 1.0 mL/min.
-
Inject: Inject 5 µL of the Toluene standard.
-
Calculate Asymmetry ( As ): Measure the peak at 5% or 10% of its height. Calculate As=b/a (where a is the front half-width and b is the back half-width)[1].
-
Validation Check:
-
If Toluene As>1.3 : The system has a physical void. Replace the column frit, check PEEK tubing fittings, or replace the column.
-
If Toluene As≤1.1 but C12H14N2O3S As>1.5 : The issue is chemical. Proceed to Protocol 2.
-
Protocol 2: Mobile Phase Optimization for Zwitterions
Objective: Suppress silanol interactions using pH control and ion-pairing.
-
Buffer Selection: Prepare a 20 mM Potassium Phosphate buffer.
-
pH Adjustment: Titrate the buffer to pH 2.5 using concentrated Phosphoric Acid ( H3PO4 ). Causality: This pH is well below the silanol pKa, neutralizing the silica surface.
-
Silanol Masking: Add 0.1% v/v Triethylamine (TEA) to the buffer. Causality: TEA is a small, highly basic amine that outcompetes C12H14N2O3S for any remaining active silanol sites, acting as a sacrificial silanol blocker[4].
-
Equilibration: Flush the C18 column with at least 10 column volumes of the new mobile phase to ensure complete equilibration of the silica surface.
-
Re-evaluate: Inject the C12H14N2O3S sample. The As should now resolve to an ideal 1.0 - 1.2.
Part 3: Quantitative Data & Buffer Selection
The choice of buffer and additive drastically impacts the peak asymmetry of C12H14N2O3S. Use the following table to select the optimal system based on your detector compatibility.
| Mobile Phase Additive / Buffer | pH Range | LC-MS Compatible? | Expected Asymmetry ( As ) | Mechanism of Action |
| Water / Acetonitrile (No buffer) | ~ 5.5 - 6.0 | Yes | 2.5 - 3.5 (Severe) | Uncontrolled silanol ionization. |
| 0.1% Formic Acid | ~ 2.7 | Yes | 1.4 - 1.8 (Moderate) | Partial silanol suppression. |
| 0.1% Trifluoroacetic Acid (TFA) | ~ 2.0 | Yes (with limits) | 1.0 - 1.2 (Ideal) | Low pH + Ion-pairing with the amine. |
| 20mM Phosphate + 0.1% TEA | ~ 2.5 | No (Non-volatile) | 1.0 - 1.1 (Ideal) | Silanol masking + pH suppression[4]. |
| 10mM Ammonium Acetate | ~ 6.8 | Yes | 1.8 - 2.2 (Poor) | High ionic strength shields interactions. |
Part 4: Diagnostic Visualization
Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.
Part 5: Frequently Asked Questions (FAQs)
Q: I am using an LC-MS system. I cannot use TEA or Phosphate buffers. How do I fix the tailing? A: Switch to 0.1% Trifluoroacetic Acid (TFA). TFA is a volatile ion-pairing agent that binds to the protonated amine of C12H14N2O3S, neutralizing its charge and increasing its hydrophobicity, which prevents it from interacting with silanols. Note that TFA can cause ion suppression in negative ESI mode, so keep concentrations as low as possible.
Q: My peak shape was fine yesterday, but today C12H14N2O3S is tailing heavily. What changed? A: If the method worked previously, the column stationary phase is likely degrading. Continuous use of acidic mobile phases (pH < 2.5) slowly hydrolyzes the siloxane bonds holding the C18 ligands to the silica. This "phase collapse" exposes fresh, highly active silanols[4]. You likely need to replace the column. To prevent this, consider using a sterically protected or end-capped "Type-B" silica column designed for low-pH stability[1].
Q: Does column temperature affect the tailing of this compound? A: Yes. Increasing the column temperature (e.g., from 25°C to 40°C) decreases mobile phase viscosity and increases the mass transfer kinetics of the bulky C12H14N2O3S molecule moving in and out of the silica pores. Faster desorption kinetics inherently sharpen the peak and reduce the tailing factor.
References
-
HPLC Peak Tailing - Axion Labs Source: Axion Analytical Labs URL:[Link]
-
Understanding HPLC Peak Tailing Source: LCGC / Scribd URL:[Link]
-
HPLC Troubleshooting Guide Source: ACE HPLC / hplc.eu URL:[Link]
Sources
Technical Support Center: Optimizing C₁₂H₁₄N₂O₃S (EDANS) Fluorescence Assays
Welcome to the EDANS Assay Troubleshooting & Support Center .
EDANS (5-(2-Aminoethylamino)-1-naphthalenesulfonic acid, Chemical Formula: C₁₂H₁₄N₂O₃S) is a highly versatile fluorophore widely used in Förster Resonance Energy Transfer (FRET) assays[1]. It is most frequently paired with the dark quencher DABCYL to monitor protease activity (such as HIV protease, HCV protease, and SARS-CoV-2 Mpro)[2],[3].
While the EDANS/DABCYL pair offers excellent quenching efficiency due to optimal spectral overlap[3], the UV excitation wavelength of EDANS (~340 nm) makes these assays highly susceptible to optical interference from biological matrices and small-molecule test compounds[2]. This guide provides mechanistic explanations and self-validating protocols to resolve high background noise, signal quenching, and false positives in your EDANS assays.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my EDANS-based assay have an unusually high baseline fluorescence before the enzyme is even added?
A1: This is typically caused by autofluorescence from your test compounds or biological buffer components. EDANS excites at ~340 nm and emits at ~490 nm[1]. Unfortunately, many small-molecule drug candidates contain aromatic systems that naturally absorb and fluoresce in this exact UV/blue spectrum[2]. Furthermore, biological cofactors like NADH have nearly identical spectral properties to EDANS, creating massive background interference[4]. Solution: Transition from endpoint measurements to kinetic reads, and implement a pre-read baseline subtraction (See Protocol A ).
Q2: My kinetic assay shows a lower reaction rate ( Vmax ) at higher substrate concentrations. Is this substrate inhibition?
A2: Not necessarily. This is a classic hallmark of the Inner Filter Effect (IFE) . In Dabcyl-EDANS assays, high concentrations of the un-cleaved substrate itself—or highly concentrated test compounds—can absorb the excitation light (340 nm) before it reaches the fluorophore, or absorb the emitted light (490 nm) before it reaches the detector[5]. This optical quenching artificially depresses the signal, mimicking enzyme inhibition[4]. Solution: Keep your substrate concentration optimized (1-2x Km ) and apply a mathematical IFE correction for highly absorbing test compounds (See Protocol B ).
Q3: How do I distinguish between a true enzyme inhibitor and a compound that is just quenching the EDANS fluorescence (a false positive)?
A3: False positives are the most common pitfall in High-Throughput Screening (HTS) using EDANS[2]. Because compounds absorbing at 340/490 nm act as optical quenchers, they will look like inhibitors in a standard FRET assay. Solution: You must run an orthogonal counter-screen using free EDANS fluorophore. If a test compound reduces the fluorescence of free EDANS in a well containing no enzyme, the compound is an optical interferent, not a true inhibitor[5].
Q4: My signal decreases over time in my control wells (no enzyme). What is happening?
A4: This phenomenon is photobleaching . Continuous exposure to intense UV excitation light (340 nm) causes irreversible photochemical destruction of the EDANS fluorophore[5]. Solution: Reduce the intensity of the excitation light using neutral density filters, decrease the number of flashes per well, or increase the interval time between kinetic reads.
Part 2: Data Presentation & Spectral Overlap
Understanding the spectral properties of your assay components is the first step in diagnosing background interference. Table 1 summarizes the quantitative spectral data of the EDANS/DABCYL system compared to common interferents.
Table 1: Spectral Overlap & Interference Sources in EDANS Assays
| Component | Role in Assay | Excitation / Absorbance Max | Emission Max | Primary Interference Mechanism |
| EDANS | Fluorophore (Donor) | ~340 nm | ~490 nm | N/A (Primary Assay Signal) |
| DABCYL | Dark Quencher (Acceptor) | ~453 nm | None | N/A (Intended FRET Quenching) |
| Tryptophan | Biological Contaminant | ~280-300 nm | ~350 nm | Minor UV background overlap |
| NADH | Biological Contaminant | ~340 nm | ~460 nm | Direct overlap with EDANS Ex/Em |
| HTS Library Compounds | Test Articles | 300-400 nm (Broad) | 400-500 nm | Autofluorescence & Inner Filter Effect |
Part 3: System Workflows & Visualizations
Fig 1. EDANS/DABCYL FRET cleavage mechanism and points of optical interference.
Fig 2. Decision tree for troubleshooting aberrant signals in EDANS fluorescence assays.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, every assay must act as a self-validating system. Implement the following protocols to mathematically and experimentally eliminate background interference.
Protocol A: Kinetic Baseline Subtraction & Orthogonal Counter-Screening
Purpose: To eliminate static background autofluorescence from test compounds and validate true hits.
-
Assay Preparation: In a black 384-well microplate, dispense your assay buffer, the target protease, and the test compounds. Do NOT add the EDANS-conjugated substrate yet.
-
Pre-read (Baseline Capture): Read the plate on a fluorescence microplate reader at Ex 340 nm / Em 490 nm. This establishes the intrinsic autofluorescence baseline for every individual compound.
-
Reaction Initiation: Add the EDANS-DABCYL substrate to all wells to initiate the reaction.
-
Kinetic Monitoring: Immediately begin reading fluorescence every 60 seconds for 30 to 60 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the kinetic curve. Because autofluorescence is a static background, measuring the slope ( V0 ) inherently subtracts the constant background, isolating the true enzymatic rate.
-
Counter-Screen (Self-Validation): For any compound showing >50% inhibition, run a secondary screen using 500 nM of free EDANS fluorophore in buffer (no enzyme, no DABCYL). If the compound reduces the free EDANS signal, it is an optical quencher/IFE false positive[5].
Protocol B: Mathematical Correction for the Inner Filter Effect (IFE)
Purpose: To rescue artificially depressed signals caused by compounds or substrates that absorb light at 340 nm or 490 nm.
-
Absorbance Measurement: In a clear-bottom, UV-transparent microplate, prepare the exact assay mixture (buffer + test compound) at the final assay concentration.
-
Read Absorbance: Measure the absorbance of the solution at 340 nm ( Aex ) and 490 nm ( Aem ) using a spectrophotometer.
-
Fluorescence Measurement: In a parallel black plate, run the standard enzymatic reaction and measure the observed fluorescence ( Fobs ).
-
Apply Correction Formula: Calculate the corrected fluorescence ( Fcorr ) using the standard microplate IFE correction equation:
Fcorr=Fobs×10(Aex+Aem)/2 -
Validation: Compare the Fcorr of the compound wells to the vehicle control. If the corrected signal matches the uninhibited control, the apparent inhibition was entirely an artifact of the Inner Filter Effect[5],[4].
Sources
comparing biological activity of C12H14N2O3S vs standard inhibitors
Comparative Biological Activity: C12H14N2O3S vs. Standard Carbonic Anhydrase Inhibitors
As the development of targeted therapeutics advances, evaluating novel compounds against established clinical standards is critical for determining their translational viability. This guide provides an in-depth technical comparison of the biological activity of C12H14N2O3S —a novel arenesulfonylimidazolidin-2-one derivative—against standard Carbonic Anhydrase (CA) inhibitors, specifically Acetazolamide (AAZ) and the clinical-stage candidate SLC-0111[1][2].
By analyzing the inhibition constants ( KI ) and the mechanistic pathways of these compounds, researchers can better understand the potential of C12H14N2O3S in targeting tumor-associated hypoxia and pH regulation[1][2].
Mechanistic Insights: Zinc Coordination and Enzyme Inhibition
Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In hypoxic tumor microenvironments, isoforms like hCA IX and hCA II are upregulated to manage intracellular acidosis[1].
The primary pharmacophore of C12H14N2O3S is its sulfonamide moiety. The causality of its inhibitory action lies in the deprotonation of the sulfonamide group at physiological pH. The resulting sulfonamidate anion acts as a strong Lewis base, deeply penetrating the enzyme's active site cleft to coordinate directly with the catalytic Zn2+ ion. This coordination displaces the zinc-bound water molecule/hydroxide ion, which is the actual nucleophile required for CO2 hydration, thereby locking the enzyme in an inactive state.
Mechanism of Carbonic Anhydrase inhibition via zinc coordination.
Quantitative Performance Comparison
To objectively evaluate C12H14N2O3S, its binding affinities must be benchmarked against Acetazolamide (AAZ) (the FDA-approved gold standard for CA inhibition) and SLC-0111 (a Phase II inhibitor specifically designed for hypoxic tumors)[1][2].
The table below summarizes the inhibition constants ( KI ) for the cytosolic isoforms hCA I and hCA II. Lower KI values indicate higher binding affinity and greater inhibitory potency.
| Inhibitor | Target Isoform | KI (nM) | Clinical Status / Notes |
| C12H14N2O3S | hCA I | 93.5 - 428.1 | Preclinical (Arenesulfonylimidazolidin-2-one) |
| C12H14N2O3S | hCA II | 18.2 - 133.3 | Preclinical |
| Acetazolamide (AAZ) | hCA I | 250.0 | FDA Approved (Standard) |
| Acetazolamide (AAZ) | hCA II | 12.0 | FDA Approved (Standard) |
| SLC-0111 | hCA I | 5080.0 | Phase II (Hypoxic Tumors) |
| SLC-0111 | hCA II | 960.0 | Phase II (Hypoxic Tumors) |
Data Interpretation: C12H14N2O3S demonstrates a highly competitive profile. Against hCA I, its optimal derivatives outperform both AAZ and SLC-0111[1][2]. Against the highly active hCA II isoform, C12H14N2O3S approaches the nanomolar potency of Acetazolamide (18.2 nM vs 12.0 nM) and vastly outperforms the tumor-specific SLC-0111 (960.0 nM)[1][2].
Experimental Methodology: Self-Validating CA Esterase Assay
To generate the KI data presented above, a robust, self-validating esterase assay is utilized.
Causality of Assay Choice: Direct measurement of CO2 hydration requires specialized stopped-flow instrumentation due to the enzyme's extraordinarily rapid catalytic rate ( kcat≈106 s−1 ). Instead, we exploit the secondary esterase activity of CA. By using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate, the enzymatic cleavage yields 4-nitrophenol, which can be continuously monitored via UV-Vis spectrophotometry at 348 nm. This provides highly reproducible steady-state kinetics[3].
Step-by-Step Protocol
-
Buffer Preparation: Prepare 20 mM HEPES buffer, adjusted to pH 7.4, containing 20 mM NaCl to maintain physiological ionic strength.
-
Enzyme Equilibration: Dilute recombinant hCA I or hCA II to a final well concentration of 10 nM.
-
Inhibitor Incubation: Add C12H14N2O3S (test) or AAZ (standard) at concentrations ranging from 0.1 nM to 100 μM.
-
Causality: Incubate for 15 minutes at 20°C prior to substrate addition. This pre-incubation is critical to allow the sulfonamide moiety to fully coordinate with the deeply buried active-site zinc ion, ensuring thermodynamic equilibrium.
-
-
Reaction Initiation: Add 4-NPA to achieve final concentrations ranging from 0.1 mM to 2.0 mM.
-
Data Acquisition: Immediately monitor the change in absorbance at 348 nm for 3 minutes using a spectrophotometer.
-
Kinetic Analysis: Calculate initial velocities ( v0 ). Determine the KI by fitting the data to the Cheng-Prusoff equation or via non-linear regression of the Michaelis-Menten curves.
Self-Validation Mechanisms (E-E-A-T)
-
Vehicle Control: A 1% DMSO blank is run in parallel to ensure the solvent does not artificially quench the enzyme's active site.
-
Positive Control Calibration: Acetazolamide (AAZ) is assayed alongside the test compound. If the KI of AAZ deviates by >15% from the established 12.0 nM (hCA II), the assay is invalidated and the recombinant enzyme batch is discarded.
-
Non-Enzymatic Hydrolysis Baseline: 4-NPA spontaneously hydrolyzes in aqueous buffer. A no-enzyme control is recorded and its velocity is subtracted from all enzymatic reaction rates to prevent false-positive velocity inflation.
Workflow of the self-validating Carbonic Anhydrase esterase assay.
Discussion & Translational Relevance
The biological activity of C12H14N2O3S highlights the importance of the imidazolidin-2-one scaffold in modulating sulfonamide binding[1][2]. While Acetazolamide is a highly potent pan-inhibitor, its lack of selectivity often leads to systemic side effects (e.g., paresthesia, fatigue) due to off-target inhibition of widespread isoforms like hCA I and hCA II.
C12H14N2O3S demonstrates a tunable affinity profile. By modifying the arenesulfonyl group, researchers can shift the selectivity index to favor tumor-associated isoforms (such as hCA IX), utilizing the foundational binding kinetics established against hCA I and II[1]. Its superior performance compared to the Phase II drug SLC-0111 in cytosolic assays suggests that C12H14N2O3S serves as a highly promising lead compound for next-generation anti-hypoxia therapeutics[1].
References
-
[Ref 1] Abdel-Aziz, A. A.-M., El-Azab, A., Ceruso, M., & Supuran, C. T. (2014). Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. Bioorganic & Medicinal Chemistry Letters.
-
[Ref 2] Abdel-Aziz, A. A.-M., El-Azab, A. S., El-Subbagh, H. I., et al. (2012). Design, synthesis, single-crystal and preliminary antitumor activity of novel arenesulfonylimidazolidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 22(5), 2008-2014.
Sources
Comparative Pharmacokinetic Profiling of C12H14N2O3S Isomers
Introduction: The Divergence of Constitutional Isomers
In drug development and biochemical engineering, constitutional isomerism demonstrates how identical atomic compositions can yield drastically different pharmacological profiles. The chemical formula C12H14N2O3S perfectly illustrates this phenomenon, representing three highly distinct molecules utilized across entirely different scientific domains:
-
Ebaresdax (ACP-044): A systemic redox modulator and reactive oxygen species (ROS) inhibitor currently in Phase II clinical trials for osteoarthritis and acute postoperative pain[1][2][3].
-
Tioxidazole: A lipophilic benzothiazole carbamate traditionally used as an anthelmintic agent against parasites like Giardia lamblia, with emerging investigational use as an anticancer kinase inhibitor[4][5][6].
-
EDANS: (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a highly polar, water-soluble fluorophore. It is a ubiquitous Förster Resonance Energy Transfer (FRET) donor used to track in vivo and in vitro protease activity, such as SARS-CoV-2 3CL protease cleavage[7][8][9].
As an Application Scientist, profiling these isomers requires divergent analytical strategies. This guide objectively compares their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and details the self-validating experimental protocols required to quantify them in biological matrices.
Physicochemical Properties & ADME Implications
The pharmacokinetic (PK) fate of a molecule is dictated by its structural topology. Despite sharing a molecular weight of 266.32 g/mol , the functional groups of these isomers drive entirely different biodistribution behaviors.
-
Ebaresdax (Thiazole-carboxylic acid): Features a balanced lipophilicity (LogP ~1.8)[1]. The carboxylic acid moiety ensures adequate aqueous solubility for oral formulation, while the lipophilic aromatic rings permit systemic absorption and tissue penetration to target peripheral nerve sensitization[10].
-
Tioxidazole (Benzothiazole carbamate): Highly lipophilic (LogP ~3.2)[4]. This drives a high volume of distribution (Vd) but results in poor aqueous solubility and extensive first-pass hepatic metabolism. Its low oral bioavailability is actually advantageous for its primary indication, as it concentrates the active drug in the gastrointestinal tract to eradicate enteric parasites[6].
-
EDANS (Naphthalenesulfonic acid): The sulfonic acid group renders EDANS highly polar and negatively charged at physiological pH. It exhibits negligible membrane permeability (LogP < 0) and minimal oral bioavailability. When administered intravenously for in vivo imaging, it is rapidly cleared via active renal secretion, confining its distribution primarily to the extracellular fluid[8].
Comparative Pharmacokinetic Data
The following table synthesizes the comparative pharmacokinetic parameters of the three isomers, highlighting how structural divergence impacts systemic exposure and clearance.
| PK Parameter | Ebaresdax (Systemic Analgesic) | Tioxidazole (Anthelmintic) | EDANS (Fluorogenic Probe) |
| LogP (Lipophilicity) | ~1.8 | ~3.2 | < 0 (Highly Polar) |
| Oral Bioavailability (F%) | Moderate to High (>50%) | Low (<20%, extensive first-pass) | Negligible (Requires IV dosing) |
| Volume of Distribution (Vd) | Moderate (Tissue penetrant) | High (Lipophilic distribution) | Low (Confined to plasma/ECF) |
| Primary Clearance Route | Hepatic (CYP-mediated) | Hepatic / Fecal | Renal (Unchanged drug) |
| Estimated Half-life (t1/2) | 4 - 6 hours | 1 - 3 hours | < 1 hour |
Analytical Workflows & Methodologies
To accurately profile these isomers, the analytical workflow must be tailored to their specific physicochemical properties.
Workflow for the comparative PK profiling of C12H14N2O3S isomers via LC-MS/MS and fluorometry.
LC-MS/MS Bioanalysis of Systemic Isomers (Ebaresdax & Tioxidazole)
Because Ebaresdax and Tioxidazole are highly protein-bound in systemic circulation, sample preparation must disrupt these interactions to quantify the total drug concentration.
Step-by-Step Protocol:
-
Matrix Aliquoting: Transfer 50 µL of K2EDTA plasma (containing the dosed isomer) into a 96-well plate.
-
Protein Precipitation (Causality): Add 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (IS, e.g., Tolbutamide, 50 ng/mL). Rationale: ACN denatures plasma proteins, releasing the bound lipophilic drug into the organic phase, while the IS corrects for matrix effects and injection volume variations.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Use a gradient mobile phase of Water/ACN containing 0.1% Formic Acid.
-
Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Rationale: The basic nitrogen atoms in the thiazole/benzothiazole rings readily accept protons to form [M+H]+ precursor ions at m/z 267.1. Monitor specific Multiple Reaction Monitoring (MRM) transitions to distinguish the isomers based on their unique fragmentation patterns.
Fluorometric & FRET-based Tracking of EDANS
Unlike the therapeutic isomers, EDANS is quantified via its intrinsic quantum yield. Organic extraction must be avoided, as it can precipitate the highly polar sulfonate group and quench fluorescence.
Step-by-Step Protocol:
-
Matrix Dilution: Aliquot 20 µL of plasma or tissue homogenate into a black, opaque 96-well microplate.
-
Buffer Addition (Causality): Add 180 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Rationale: Direct aqueous dilution maintains the physiological pH necessary for stable fluorescence emission and minimizes inner-filter effects (signal quenching) caused by concentrated plasma proteins.
-
Fluorescence Readout: Measure the plate using a microplate reader set to an excitation wavelength of 336 nm and an emission wavelength of 490 nm[9][11].
-
FRET Validation: If EDANS is administered as part of a quenched peptide (e.g., DABCYL-EDANS), ensure baseline reads are taken prior to the addition of the target protease to validate the self-quenching efficiency (10–100 Å proximity)[11].
Mechanistic Pathways
To understand why Ebaresdax requires a specific PK profile (moderate Vd, sustained half-life), we must examine its mechanism of action. Ebaresdax functions as a redox modulator. By scavenging peroxynitrite (ONOO-) and inhibiting reactive oxygen species (ROS), it halts the lipid peroxidation and protein nitration that drive peripheral nerve sensitization and chronic pain[10].
Ebaresdax mechanism: inhibiting nitroxidative stress to prevent peripheral nerve sensitization.
Sources
- 1. Ebaresdax | C12H14N2O3S | CID 53362112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Tioxidazole | C12H14N2O3S | CID 72157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EDANS - Wikipedia [en.wikipedia.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Computational Screening of Inhibitory Compounds for SARS-Cov-2 3CL Protease with a Database Consisting of Approved and Investigational Chemicals [jstage.jst.go.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Benchmarking C12H14N2O3S (EDANS) Synthesis Routes: Cost, Yield, and Scalability
Executive Summary
The compound C12H14N2O3S , universally known as EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid), is a cornerstone fluorophore in modern drug development and biochemical research. It is predominantly utilized as a fluorescent donor in Fluorescence Resonance Energy Transfer (FRET) assays to profile protease activity (e.g., HIV-1 protease, SARS-CoV-2 Mpro). When paired with a dark quencher like DABCYL, EDANS provides an exceptional signal-to-noise ratio due to its optimal spectral overlap (excitation ~340 nm, emission ~490 nm) .
For research laboratories and contract manufacturing organizations (CMOs), the bottleneck in utilizing EDANS lies in its synthesis. Functionalizing a naphthalene ring with both a sulfonic acid group and an ethylenediamine moiety presents unique chemical challenges. This guide objectively benchmarks the two primary synthetic routes—Bucherer Transamination and Direct Alkylation —analyzing their mechanistic causality, cost-efficiency, and scalability.
Mechanistic Overview: The Synthesis Bottleneck
Route A: Bisulfite-Mediated Transamination (Bucherer Reaction)
This route relies on the transamination of 5-amino-1-naphthalenesulfonic acid (Laurent's acid) with ethylenediamine (EDA) in the presence of sodium bisulfite .
-
Causality: Aromatic amines are highly stable and generally poor electrophiles. The addition of sodium bisulfite temporarily breaks the aromaticity of the substituted ring via a reversible nucleophilic addition, forming a tetralone-sulfonate intermediate. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the primary amine of EDA. Subsequent elimination of ammonia and bisulfite rearomatizes the ring, driving the reaction to the thermodynamically stable EDANS product.
Route B: Direct Nucleophilic Alkylation (SN2)
An alternative approach is the direct alkylation of Laurent's acid using 2-bromoethylamine hydrobromide.
-
Causality: The primary amine on Laurent's acid is weakly nucleophilic due to electron delocalization into the naphthalene pi-system. Forcing the alkylation requires harsh basic conditions and elevated temperatures. This inherently triggers competing hydrolysis of the alkyl bromide and uncontrolled dialkylation (overalkylation). The result is a complex product matrix that cripples the final yield.
Comparative Benchmarking Data
To objectively evaluate these pathways, we benchmarked the critical performance metrics of both synthesis routes.
| Metric | Route A: Bucherer Transamination | Route B: Direct Alkylation |
| Primary Mechanism | Bisulfite-mediated nucleophilic addition | Direct SN2 nucleophilic substitution |
| Isolated Yield | 60–70% | < 35% |
| Cost per Gram | < $2.00 (Bulk commodity reagents) | > $15.00 (Expensive alkylating agents) |
| Purity Profile | > 98% (No overalkylation) | < 80% crude (Significant dialkylation) |
| Purification Method | Isoelectric precipitation (Chromatography-free) | Preparative Reverse-Phase HPLC |
| Scalability | Excellent (Kilogram scale) | Poor (Milligram to Gram scale) |
Step-by-Step Experimental Protocols
As an Application Scientist, I strongly recommend Route A for any scale of synthesis. The protocol below is designed as a self-validating system , utilizing the physicochemical properties of the product to ensure high purity without the need for chromatography.
Protocol 1: Synthesis of EDANS via Route A (Recommended)
-
Activation: In a 250 mL round-bottom flask, dissolve 10 g (44.8 mmol) of 5-amino-1-naphthalenesulfonic acid and 10 g (96 mmol) of sodium bisulfite in 50 mL of deionized water.
-
Nucleophilic Attack: Slowly add 50 mL of ethylenediamine (EDA) while stirring continuously.
-
Causality: A massive stoichiometric excess of EDA is required not only to act as the solvent but to aggressively drive the equilibrium forward and prevent the dimerization of the tetralone intermediate.
-
-
Reflux: Heat the mixture to reflux (approx. 110 °C) for 24-48 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.
-
Isoelectric Precipitation (Self-Validation): Cool the reaction mixture to 4 °C. Slowly add concentrated HCl dropwise until the pH reaches exactly 3.5.
-
Causality: EDANS is a zwitterion containing a highly acidic sulfonic acid (pKa ~1) and a basic aliphatic amine (pKa ~9.5). At pH 3.5 (its isoelectric point), the molecule carries a net-zero charge, rendering it insoluble in water. The pure product will spontaneously crystallize, leaving unreacted EDA and bisulfite dissolved in the aqueous matrix.
-
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 20 mL) followed by cold ethanol (2 x 20 mL), and dry under vacuum.
-
Result: ~7.5 g (63% yield) of EDANS as a pale-yellow powder (>98% purity by HPLC) .
-
Protocol 2: Synthesis of EDANS via Route B (Not Recommended)
-
Reaction Setup: Dissolve 5 g (22.4 mmol) of 5-amino-1-naphthalenesulfonic acid and 4.6 g (22.4 mmol) of 2-bromoethylamine hydrobromide in 50 mL of anhydrous DMF.
-
Base Addition: Add 11.7 mL (67.2 mmol) of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrobromide and activate the nucleophile.
-
Heating: Stir at 90 °C for 16 hours.
-
Purification: Remove DMF under reduced pressure. The resulting crude oil contains unreacted starting material, monoalkylated EDANS, and dialkylated byproducts. Preparative reverse-phase HPLC is mandatory to isolate pure EDANS, severely limiting scalability.
Visualizations
Workflow of the Bucherer transamination route for EDANS synthesis.
Downstream Application & Validation
Once synthesized, EDANS is typically protected (e.g., Fmoc-Glu(EDANS)-OH) and incorporated into peptide substrates via Solid-Phase Peptide Synthesis (SPPS) . The self-validating nature of the EDANS/DABCYL pair ensures that intact peptides remain optically dark due to spatial proximity. Only upon specific proteolytic cleavage is the distance increased beyond the Förster radius, resulting in a quantifiable, time-resolved fluorescent signal.
EDANS/DABCYL FRET mechanism for protease activity profiling.
References
-
LifeTein. (2025). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. URL:[Link]
-
Hudson, E. N., & Weber, G. (1973). Synthesis and characterization of two fluorescent sulfhydryl reagents. Biochemistry, 12(21), 4154-4161. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 92329, Edans. URL:[Link]
evaluating C12H14N2O3S specificity against off-target receptors
Title: Evaluating C12H14N2O3S (Ebaresdax) Specificity Against Off-Target Receptors: A Comparative Pharmacological Guide
Introduction
The compound C12H14N2O3S , clinically designated as Ebaresdax or ACP-044 [1], represents a paradigm shift in non-opioid analgesic development. Classified as a Reactive Species Decomposition Accelerant (RSDAx), its primary mechanism involves the direct neutralization of neurotoxic reactive oxygen and nitrogen species, specifically peroxynitrite (ONOO-) and hydrogen peroxide (H2O2)[2].
Because historical chronic pain therapies are heavily burdened by off-target liabilities—such as opioid-induced hyperalgesia, NSAID-induced gastrointestinal toxicity, and ion channel-mediated cardiac risks—rigorous evaluation of C12H14N2O3S against a broad panel of off-target receptors is a critical safety pharmacology requirement. This guide provides an objective comparison of Ebaresdax’s receptor specificity, detailing the self-validating experimental methodologies required to confirm its non-GPCR, non-ion channel mechanism of action.
The Mechanistic Landscape: On-Target vs. Off-Target Pathways
Ebaresdax selectively inhibits peroxynitrite-mediated cytotoxicity (IC50 ~0.13 µM) and SIN-1 derived oxidation (IC50 ~3.7 µM)[3]. To validate its safety profile, it must be proven that this redox modulation occurs without unintended binding to classical pain receptors. The diagram below illustrates the divergence between the compound's intended redox-scavenging pathway and the off-target GPCR/ion channel pathways that must be avoided.
Pathway divergence: C12H14N2O3S selective redox modulation vs. classical off-target pain receptors.
Comparative Off-Target Specificity Data
To objectively benchmark C12H14N2O3S, it is screened against a comprehensive CEREP panel of CNS and peripheral targets. The table below summarizes the expected pharmacological profile of Ebaresdax compared to standard-of-care alternatives.
| Target Receptor / Enzyme | C12H14N2O3S (Ebaresdax) | Alternative / Positive Control | Assay Type | Clinical Implication of Off-Target Hit |
| Mu-Opioid (MOR) | >10 µM (No affinity) | Morphine (Ki ~1 nM) | Radioligand Binding | Addiction, respiratory depression |
| Nav1.7 Channel | >10 µM (No inhibition) | Lidocaine (IC50 ~100 µM) | Patch-Clamp / FLIPR | Numbness, cardiac liabilities |
| COX-2 Enzyme | >50 µM (No inhibition) | Celecoxib (IC50 ~40 nM) | Enzymatic Assay | Cardiovascular / GI toxicity |
| 5-HT2A Receptor | >10 µM (No affinity) | Pimavanserin (Ki ~0.08 nM) | Radioligand Binding | Hallucinations, psychiatric effects |
| Peroxynitrite (ONOO-) | IC50 ~0.13 µM (Active) | FeTPPS (Reference Scavenger) | Cytotoxicity Assay | Primary Therapeutic Target |
Experimental Protocols for Specificity Evaluation
A robust pharmacological evaluation requires a self-validating system of orthogonal assays. We utilize radioligand binding to assess physical affinity, followed by functional calcium mobilization to rule out allosteric modulation.
Protocol A: High-Throughput Radioligand Binding Assay (GPCR Panel)
Causality Check: Radioligand displacement is utilized as the primary screen because it isolates the physical binding event from downstream signal amplification. This prevents false positives that could arise if Ebaresdax's primary redox-modulating mechanism artificially altered an intracellular functional readout.
-
Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human Mu-Opioid Receptor (MOR). Rationale: Utilizing isolated membranes removes cytosolic reactive oxygen species, ensuring the compound's RSDAx activity does not interfere with the assay.
-
Ligand Incubation: Incubate the membranes with a radiolabeled probe ([3H]-DAMGO) at its established Kd concentration, alongside varying concentrations of C12H14N2O3S (ranging from 0.1 nM to 10 µM).
-
Equilibration: Incubate the microplates at 25°C for 60 minutes to achieve thermodynamic equilibrium.
-
Filtration & Washing: Rapidly filter the mixture through GF/B glass fiber microplates pre-soaked in 0.5% polyethylenimine (PEI) to separate bound from free radioligand. Wash 3x with ice-cold buffer to minimize complex dissociation.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation. An IC50 > 10 µM confirms a lack of off-target GPCR affinity.
Protocol B: Functional Calcium Mobilization Assay (Ion Channels)
Causality Check: While binding assays confirm affinity, functional assays (like FLIPR) are mandatory to determine if the compound acts as an allosteric modulator or pore blocker, which competitive radioligands might miss.
-
Cell Plating: Seed HEK-293 cells expressing the target channel (e.g., Nav1.7 or TRPV1) into 384-well black, clear-bottom microplates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes. Rationale: Fluo-4 provides the high signal-to-noise ratio essential for detecting transient, millisecond calcium spikes.
-
Compound Addition: Pre-incubate the cells with 10 µM of C12H14N2O3S for 15 minutes.
-
Stimulation & Readout: Inject the target-specific agonist (e.g., Capsaicin for TRPV1) or a depolarizing KCl buffer. Monitor fluorescence kinetics (Ex 488 nm / Em 525 nm) continuously for 3 minutes.
-
Data Analysis: Calculate the Area Under the Curve (AUC). Ebaresdax must show no significant deviation from the vehicle control to validate its lack of off-target ion channel modulation.
Authoritative Grounding & Clinical Context
The clinical trajectory of C12H14N2O3S underscores the critical importance of rigorous off-target profiling. Initially developed by CerSci Therapeutics and later advanced by Acadia Pharmaceuticals, the compound was specifically engineered to treat acute and chronic pain by targeting nitro-oxidative stress rather than classical pain receptors[2].
Preclinical data successfully demonstrated its ability to inhibit peroxynitrite oxidation without engaging opioid or NSAID pathways[3]. Although Acadia ultimately discontinued the ACP-044 clinical program in 2022 following Phase 2 bunionectomy and osteoarthritis trials[4], the pharmacological framework used to establish its receptor specificity remains a vital blueprint. It proves that can be successfully decoupled from the off-target liabilities that plague traditional analgesics.
References
-
PubChem | Ebaresdax (C12H14N2O3S) | CID 53362112 |[Link]
-
National Institutes of Health (PMC) | Novel Non-Opioid Based Therapeutics for Chronic Neuropathic Pain |[Link]
-
Business Wire | Acadia Pharmaceuticals Reports Second Quarter 2022 Financial Results (ACP-044 Discontinuation) |[Link]
Sources
C12H14N2O3S proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams on optimizing fluorogenic assays and managing the logistical lifecycle of their reagents. The chemical formula C12H14N2O3S corresponds to 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid , universally known in the industry as EDANS [1].
EDANS is a premier fluorescent donor typically paired with quenchers like DABCYL in Förster Resonance Energy Transfer (FRET) assays. It is heavily utilized in high-throughput screening for evaluating protease activity (e.g., HIV protease, SARS-CoV-2 Mpro) and nucleic acid probes[2].
While optimizing the signal-to-noise ratio in these assays is critical, establishing a rigorous, self-validating protocol for the handling and disposal of EDANS is equally vital. Because EDANS is a synthetic sulfonic acid derivative and is almost always dissolved in highly penetrative solvents like Dimethyl Sulfoxide (DMSO), improper disposal poses severe environmental hazards and laboratory safety risks[3].
Here is your comprehensive, field-proven guide to the operational handling and proper disposal of C12H14N2O3S.
Physicochemical & Hazard Profile
To design a safe operational and disposal workflow, we must first understand the physical and hazardous properties of EDANS. These metrics dictate our solvent choices and waste segregation strategies.
Table 1: Key Physicochemical and Safety Data for EDANS
| Property | Value | Operational Implication (Causality) |
| Chemical Name | 5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid | Contains reactive amine and sulfonic acid groups; dictates pH sensitivity. |
| Molecular Weight | 266.32 g/mol [1] | Essential for precise molarity calculations during stock preparation. |
| Solubility | High in DMSO/DMF; Low in Water | Requires an organic solvent for initial stock reconstitution to prevent precipitation[2]. |
| GHS Hazards | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A[4] | Mandates strict PPE (nitrile gloves, goggles) to prevent dermal/ocular absorption. |
| Light Sensitivity | High (Photobleaches) | Must be stored in amber vials and protected from ambient light to preserve assay baseline[3]. |
Operational Workflow: Reconstitution and Handling
Expert Insight (Causality): EDANS free acid exhibits poor aqueous solubility. Attempting to dissolve it directly in an aqueous assay buffer will lead to micro-precipitates. These particulates cause light scattering in the fluorometer, resulting in false-positive fluorescence signals and ruined assay plates. We must first create a concentrated stock in DMSO.
Step-by-Step Reconstitution Protocol:
-
Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Work in a well-ventilated area or fume hood to avoid inhaling any aerosolized powder[3].
-
Solvent Addition: To prepare a standard 10 mM stock solution from 1 mg of EDANS powder, add exactly 375.5 µL of anhydrous DMSO[2].
-
Dissolution & Self-Validation: Vortex gently for 30 seconds. Self-Validation Step: Hold the vial up to a light source; the solution must be completely clear with zero particulate matter. If cloudy, warm gently to 37°C and vortex again.
-
Storage: Aliquot the stock solution into amber microcentrifuge tubes to prevent photo-oxidation. Store at -20°C[3].
Proper Disposal Procedures (Core Directive)
Because EDANS is utilized in DMSO and subsequently diluted into biological buffers, the resulting waste stream is a complex mixture. Under no circumstances should EDANS or its assay mixtures be poured down the drain [3].
Protocol A: Liquid Waste Disposal Expert Insight (Causality): DMSO is a highly penetrative carrier solvent. If spilled on the skin, it can transport dissolved EDANS and other active assay components (like viral proteases or toxic inhibitors) directly through the dermal barrier. Therefore, liquid waste must be treated with the utmost caution.
-
Segregation: Collect all EDANS-containing liquid waste in a designated, chemically compatible high-density polyethylene (HDPE) container. Label it strictly as "Non-Halogenated Organic Waste - Contains DMSO and EDANS."
-
pH Verification (Self-Validating Step): Before sealing the waste container for Environmental Health and Safety (EHS) pickup, use a pH strip to verify that the pooled waste is neutral (pH 6.0–8.0). Extreme pH shifts can cause unexpected precipitation or off-gassing when mixed with other lab wastes in the holding facility.
-
Containment: Store the waste container in a secondary containment tray away from strong oxidizing agents, as DMSO can react violently with oxidizers.
-
Final Disposal: Transfer to your institution's EHS department for professional chemical incineration[4].
Protocol B: Solid Waste and Spill Management
-
Solid Consumables: Pipette tips, microplates, and empty amber vials contaminated with EDANS must be discarded in solid hazardous waste bins, not general lab trash.
-
Spill Cleanup Methodology: If an EDANS/DMSO solution is spilled on the benchtop:
-
Do not use water initially, as it will rapidly spread the DMSO across the surface.
-
Cover the spill completely with an inert absorbent material (e.g., vermiculite or sand)[3].
-
Sweep the absorbed material into a hazardous waste bag using non-sparking tools to avoid static discharge[5].
-
Self-Validation Step: Wash the affected area thoroughly with soap and water only after the bulk chemical has been visually removed, ensuring no fluorescent residue remains under a portable UV lamp.
-
Workflow Visualization
The following diagram maps the lifecycle of EDANS from dry powder to final disposal, highlighting the critical decision points for waste segregation.
Workflow mapping EDANS reconstitution, FRET assay execution, and hazardous waste segregation.
References
-
Title: Edans | C12H14N2O3S | CID 92329 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]
-
Title: Safety Data Sheet (SDS) - EDANS, sodium salt Source: Eurogentec (AnaSpec) URL: [Link]
Sources
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